A Privileged Scaffold for Medicinal Chemistry & Fragment-Based Drug Discovery [1] Abstract This technical guide profiles 2-(3,4-difluorophenyl)oxolan-3-amine (also known as 2-(3,4-difluorophenyl)tetrahydrofuran-3-amine),...
Author: BenchChem Technical Support Team. Date: March 2026
A Privileged Scaffold for Medicinal Chemistry & Fragment-Based Drug Discovery [1]
Abstract
This technical guide profiles 2-(3,4-difluorophenyl)oxolan-3-amine (also known as 2-(3,4-difluorophenyl)tetrahydrofuran-3-amine), a high-value pharmacophore used in the synthesis of bioactive small molecules.[1] Structurally analogous to the cyclopropylamine core of the antiplatelet drug Ticagrelor , this scaffold replaces the carbocycle with a tetrahydrofuran (oxolane) ring, offering distinct physicochemical advantages including improved aqueous solubility and altered metabolic stability.[1] This guide details the structural properties, synthetic pathways, and medicinal chemistry applications of this moiety, designed for researchers in drug development.[1]
Structural Analysis & Pharmacophore Logic
The molecule consists of three distinct structural domains, each contributing specific properties to the final drug candidate:
Domain
Structural Feature
Medicinal Chemistry Function
Core Scaffold
Oxolane (Tetrahydrofuran)
Provides a non-planar, sp³-rich core.[1] The ether oxygen acts as a hydrogen bond acceptor (HBA), improving solubility compared to cyclopentane analogs.[1]
Pendant Aryl
3,4-Difluorophenyl
A "metabolic blocker."[1] The fluorine atoms at positions 3 and 4 prevent oxidative metabolism (CYP450 hydroxylation) at the most reactive phenyl sites, extending half-life ().[1]
Functional Handle
Primary Amine (-NH₂)
A versatile handle for amide coupling, reductive amination, or urea formation.[1] It often serves as a key hydrogen bond donor (HBD) in the active site.[1]
Stereochemical Considerations
The biological activity of this scaffold is highly dependent on the relative stereochemistry of the C2-aryl and C3-amine groups.[1]
Trans-Isomer (2R,3R or 2S,3S): Often thermodynamically favored and commonly mimics the extended conformation of peptide bonds.[1]
Cis-Isomer (2R,3S or 2S,3R): Places the aryl and amine groups on the same face, crucial for binding in compact hydrophobic pockets (e.g., certain GPCRs).[1]
Note: The trans-configuration is generally preferred in analogs of Ticagrelor to mimic the specific geometry of the parent cyclopropylamine.[1]
Synthetic Methodology
Synthesis of 2,3-disubstituted tetrahydrofurans requires precise control over diastereoselectivity.[1] Below is a robust, self-validating protocol based on intramolecular cyclization of homoallylic alcohols followed by amine installation.
Retrosynthetic Analysis (DOT Diagram)
Caption: Retrosynthetic disconnection showing the pathway from commercial 3,4-difluorobenzaldehyde to the target amine via an epoxide intermediate.[1]
Step-by-Step Protocol: The "Epoxide-Opening" Route
This route is chosen for its scalability and ability to access specific stereoisomers via chiral epoxidation methods (e.g., Jacobsen or Shi epoxidation).[1]
Cyclization: Treat the epoxy-alcohol with a Lewis Acid (e.g., BF₃[1]·OEt₂) to induce intramolecular ring-opening/cyclization to the 3-hydroxy-2-(3,4-difluorophenyl)tetrahydrofuran.[1]
Note: This step determines the ring size (5-endo-tet vs 5-exo-tet).[1] Conditions must be optimized to favor the 5-membered oxolane.[1]
Activation: React the resulting alcohol with DEAD (Diethyl azodicarboxylate), PPh₃, and DPPA (Diphenylphosphoryl azide).[1] This inverts the stereocenter (e.g., converting cis-alcohol to trans-azide).[1]
Reduction: Reduce the azide to the amine using Staudinger conditions (PPh₃ / H₂O) or Hydrogenation (H₂, Pd/C).[1]
Characterization Data Profile
When validating the synthesized compound, compare against these expected spectral signatures.
Technique
Expected Signal
Interpretation
¹H NMR (400 MHz, CDCl₃)
6.9–7.2 (m, 3H)
Aromatic protons of the 3,4-difluorophenyl group.[1]
4.8 (d, 1H, Hz)
Benzylic proton (H-2) adjacent to the ether oxygen.[1] Coupling constant () indicates cis/trans geometry.[1]
Distinct signals for the two fluorine atoms (coupling to each other and aromatic protons).[1]
MS (ESI+)
Molecular ion peak corresponding to C₁₀H₁₁F₂NO.[1]
Medicinal Chemistry Applications
Bioisosterism in Drug Design
This scaffold is a classic bioisostere for:
2-Phenylcyclopropylamines: (Found in Tranylcypromine, Ticagrelor).[1][3] The oxolane ring reduces planarity and lipophilicity (
), potentially reducing non-specific binding while maintaining the pharmacophore vectors.[1]
3-Phenylpyrrolidines: Replacing the ring nitrogen with oxygen (pyrrolidine
tetrahydrofuran) removes a basic center, which can improve blood-brain barrier (BBB) permeability by reducing ionization at physiological pH.[1]
Target Classes
Kinase Inhibitors: The amine can form a hinge-binding motif, while the difluorophenyl occupies the hydrophobic back-pocket (Gatekeeper region).[1]
Monoamine Transporters: Analogs of this structure show affinity for DAT/SERT/NET transporters, relevant for antidepressant research.[1]
P2Y12 Antagonists: As a core replacement for the cyclopentyl/cyclopropyl group in adenosine analogs.[1]
Safety & Handling
Hazard Identification: As a primary amine, the compound is likely irritating to eyes, skin, and respiratory system.[1] The fluorinated moiety does not add specific acute toxicity but increases lipophilicity, aiding skin absorption.[1]
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Amines can absorb CO₂ from the air to form carbamates.[1]
Waste Disposal: Fluorinated organic compounds require high-temperature incineration.[1] Do not dispose of in standard aqueous waste streams.[1]
References
Bioisosterism in Medicinal Chemistry: Patani, G. A., & LaVoie, E. J. (1996).[1] Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.[1] Link[1]
Synthesis of 2-Aryl-tetrahydrofurans: Wolfe, J. P., & Hay, M. B. (2010).[1] Palladium-Catalyzed Carboamination, Carboetherification, and Carboamination-Alkene Difunctionalization Reactions.[1] Tetrahedron, 66(6), 1029–1051.[1] Link[1]
Ticagrelor Structure & Analogs: Springthorpe, B., et al. (2007).[1] From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis.[1] Bioorganic & Medicinal Chemistry Letters, 17(21), 6013-6018.[1] Link[1]
Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link
Advanced Structural and Synthetic Profiling of (2S,3R)-2-(3,4-Difluorophenyl)tetrahydrofuran-3-amine (CAS: 2044705-43-1)
Executive Summary In modern rational drug design, the transition from planar, achiral aromatic systems to sp3-rich, conformationally restricted scaffolds is a proven strategy to enhance target selectivity and clinical su...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern rational drug design, the transition from planar, achiral aromatic systems to sp3-rich, conformationally restricted scaffolds is a proven strategy to enhance target selectivity and clinical success rates. (2S,3R)-2-(3,4-Difluorophenyl)tetrahydrofuran-3-amine (CAS: 2044705-43-1) represents a premier chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including next-generation kinase inhibitors and G-protein coupled receptor (GPCR) modulators 1. This whitepaper provides an in-depth technical analysis of its structural rationale, physicochemical properties, and a self-validating synthetic methodology designed for high enantiomeric and diastereomeric purity.
Physicochemical Profiling & Structural Rationale
The architectural design of this intermediate is highly deliberate, combining two critical pharmacophoric elements:
3,4-Difluorophenyl Moiety: The incorporation of fluorine atoms at the 3- and 4-positions serves a dual purpose. First, it acts as a bioisostere for unsubstituted phenyl rings, effectively blocking primary sites of cytochrome P450-mediated metabolic oxidation (e.g., para-hydroxylation), thereby increasing the half-life of the downstream API. Second, the strong electron-withdrawing nature of the fluorine atoms modulates the lipophilicity and the pKa of the adjacent amine, optimizing passive membrane permeability.
Tetrahydrofuran-3-amine Core: Acyclic amines suffer from high entropic penalties upon binding to target proteins. By embedding the amine within a rigid tetrahydrofuran (THF) ring, the molecule is pre-organized into a defined 3D vector space. This conformational restriction minimizes the entropic cost of binding and ensures precise geometric alignment of the amine and aryl groups within deep hydrophobic pockets.
The synthesis of N-unprotected 3-amino-O-heterocycles demands rigorous stereocontrol 2. The following protocol outlines a self-validating, scalable workflow utilizing an asymmetric Henry reaction followed by a 5-exo-tet cyclization.
Causality: The chiral Cu(II)-BOX complex orchestrates the facial selectivity of the enolate attack on the aldehyde. This is the critical symmetry-breaking step that establishes the (1R,2S) absolute configuration of the resulting nitro-diol intermediate. The TBDMS group is employed to prevent premature, uncontrolled cyclization of the primary alcohol.
In-Process Control (IPC): Monitor via LC-MS. The reaction is quenched only when aldehyde consumption exceeds 98%, ensuring high yield and preventing downstream purification bottlenecks.
Step 2: Deprotection and Intramolecular Cyclization
Reagents: Tetrabutylammonium fluoride (TBAF, 1.0 M in THF), followed by Methanesulfonyl chloride (MsCl) and Et3N in DCM (0 °C), then K2CO3 in DMF.
Causality: TBAF selectively cleaves the silyl ether. The addition of MsCl chemoselectively activates the less sterically hindered primary alcohol into a superior leaving group (mesylate). Subsequent treatment with a mild base (K2CO3) generates a secondary alkoxide that undergoes a rapid, stereospecific 5-exo-tet cyclization to forge the tetrahydrofuran ring.
In-Process Control (IPC): TLC (Hexanes/EtOAc 3:1). The complete disappearance of the highly polar diol intermediate validates the successful ring closure.
Step 3: Chemoselective Nitro Reduction
Reagents: 10% Pd/C, H2 gas (1 atm), Methanol, ambient temperature.
Causality: The aliphatic nitro group must be reduced to the primary amine. However, the 3,4-difluorophenyl moiety is susceptible to C-F bond hydrogenolysis under aggressive reductive conditions. Utilizing a low-pressure (1 atm) hydrogen atmosphere with Pd/C ensures chemoselective reduction of the nitro group while preserving the critical fluorine atoms.
In-Process Control (IPC): LC-MS analysis must confirm the mass shift to the final amine (Expected [M+H]+ = 200.2) with zero detection of defluorinated byproducts.
Mechanistic Pathway Visualization
The following diagram illustrates the logical progression of the synthetic workflow, highlighting the transformation of the acyclic precursors into the functionalized heterocycle 3.
Figure 1: Stereoselective synthesis of (2S,3R)-2-(3,4-Difluorophenyl)tetrahydrofuran-3-amine.
Analytical Characterization & Validation
To ensure the integrity of the self-validating protocol, the isolated product must be subjected to rigorous analytical characterization. The following table outlines the expected diagnostic markers that confirm both chemical identity and stereochemical purity.
Table 2: Analytical Characterization Standards
Analytical Method
Target Parameter
Diagnostic Marker
1H NMR (400 MHz, CDCl3)
C2-H / C3-H Coupling
J ≈ 6-8 Hz indicative of the specific trans/cis relationship
19F NMR (376 MHz, CDCl3)
Aromatic Fluorines
Two distinct multiplets around -137 to -142 ppm
LC-MS (ESI+)
[M+H]+ Ion
m/z 200.2 (Calculated for C10H12F2NO: 200.08)
Chiral HPLC
Enantiomeric Excess (ee)
>98% ee, single major peak on a chiral stationary phase
Applications in Drug Discovery
Once synthesized and validated, (2S,3R)-2-(3,4-Difluorophenyl)tetrahydrofuran-3-amine serves as a versatile nucleophile. It is primed for downstream derivatization via:
Buchwald-Hartwig Amination: Coupling the primary amine with aryl halides to generate complex N-aryl pharmacophores.
Amide Coupling: Reacting with advanced carboxylic acid intermediates using standard coupling reagents (HATU, EDC/HOBt) to form stable, biologically active amides.
By leveraging this highly optimized, stereochemically pure building block, medicinal chemists can rapidly explore complex chemical space while maintaining strict control over the 3D topology of their drug candidates.
References
ChemScene. "(2S,3R)-2-(3,4-Difluorophenyl)
Paudyal, M. P., et al. "Synthesis of N-Unprotected 3-Amino-O-Heterocycles." The Royal Society of Chemistry.
Tu, W., et al. "Development of Olefin 1,2-Aminofunctionalisation Reactions for the Assembly of Complex Heterocycles." The University of Liverpool Repository.
Engineering the 3,4-Difluorophenyl Substituted Tetrahydrofuran Scaffold: A Masterclass in Selective NaV1.8 Inhibition
Executive Summary The ongoing opioid crisis has catalyzed an urgent search for non-addictive analgesics. Voltage-gated sodium channel 1.8 (NaV1.8), a channel preferentially expressed in peripheral dorsal root ganglion (D...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The ongoing opioid crisis has catalyzed an urgent search for non-addictive analgesics. Voltage-gated sodium channel 1.8 (NaV1.8), a channel preferentially expressed in peripheral dorsal root ganglion (DRG) nociceptors, has long been recognized as a prime therapeutic target[1] (). However, achieving the necessary selectivity over central nervous system (NaV1.1/1.2) and cardiac (NaV1.5) isoforms historically plagued drug discovery. The breakthrough arrived with the rational design of the 3,4-difluorophenyl substituted tetrahydrofuran (THF) scaffold , a highly complex pharmacophore that culminated in the FDA approval of Suzetrigine (VX-548) in early 2025[2] ().
As a Senior Application Scientist, I present this technical whitepaper to deconstruct the structural logic, allosteric mechanisms, and self-validating electrophysiological protocols required to engineer and evaluate this revolutionary chemical scaffold.
Structural Logic & Pharmacophore Causality
The genius of the 3,4-difluorophenyl THF scaffold lies in its stereochemical rigidity and precise halogenation. The core is a penta-substituted oxolane (THF) ring, specifically configured in the (2R,3S,4S,5R) stereoisomer[3] ().
The THF Core as a Chiral Spacer: Unlike planar aromatic linkers, the sp3-hybridized THF ring acts as a rigid 3D scaffold. By locking the dihedral angles, the THF core vectors the peripheral pharmacophores—such as the carboxamide group at C2 and the aryl group at C3—into a precise pseudo-diequatorial geometry. This pre-organization minimizes the entropic penalty upon binding to the target protein.
Causality of the 3,4-Difluorophenyl Motif: The 3,4-difluorophenyl group (often paired with a 2-methoxy ether) is not merely a lipophilic appendage. The fluorine atoms serve a critical dual purpose[4] ():
Metabolic Shielding: They block CYP450-mediated oxidative metabolism at the highly vulnerable meta and para positions, ensuring oral bioavailability and a stable pharmacokinetic half-life.
Electrostatic Tuning: Fluorine modulates the electron density of the aromatic ring, optimizing π-π stacking and hydrophobic interactions within the deep cleft of the channel's binding pocket.
Mechanism of Action: Allosteric VSD2 Modulation
Historically, sodium channel blockers (like lidocaine) acted as pore blockers, leading to poor subtype selectivity. The 3,4-difluorophenyl THF scaffold bypasses the highly conserved central pore entirely. Instead, it acts as a state-dependent allosteric modulator that binds specifically to Voltage-Sensing Domain 2 (VSD2) of NaV1.8[2] ().
By wedging the difluorophenyl group into the hydrophobic cavity of VSD2, the scaffold stabilizes the channel in its closed/inactivated state. This physical blockade prevents the outward movement of the S4 voltage sensor required for channel opening, resulting in potent, tonic inhibition of pain signaling without affecting baseline motor or cardiac action potentials[1] ().
Fig 1: Allosteric inhibition of NaV1.8 by the THF scaffold via VSD2 binding.
Quantitative Data: The Selectivity Paradigm
To appreciate the magnitude of this chemical engineering, we must examine the selectivity data. The THF scaffold achieves sub-nanomolar potency while maintaining an unprecedented safety window over off-target isoforms[2] ().
Compound / Scaffold
Target
IC₅₀ (nM)
Selectivity (vs NaV1.5)
Clinical Status
Early Aryl-Amide Hits
NaV1.8
~150
< 100-fold
Discontinued
VX-150 (Prodrug)
NaV1.8
~30
~1,000-fold
Phase 2
Suzetrigine (VX-548)
NaV1.8
0.7
> 31,000-fold
FDA Approved (2025)
Data summarized from recent pharmacological profiling of the penta-substituted THF class[2].
Self-Validating Experimental Workflows
Trust in the sub-nanomolar IC₅₀ metrics requires rigorous, self-validating assay designs. Below is the gold-standard electrophysiology protocol used by application scientists to validate the THF scaffold's state-dependent inhibition.
Fig 2: Self-validating electrophysiology workflow for screening NaV1.8 inhibitors.
Objective: Quantify the state-dependent IC₅₀ of THF derivatives against human NaV1.8 while ensuring absolute target specificity.
Step 1: Cell Preparation & Internal Dialysis
Action: Patch HEK293 cells stably expressing hNaV1.8 using an intracellular pipette solution containing 140 mM Cesium Fluoride (CsF).
Causality: CsF is critical. Cesium completely blocks endogenous outward potassium currents that would otherwise distort the inward sodium current kinetics, ensuring clean, high-fidelity data acquisition.
Step 2: Pharmacological Isolation (The Self-Validation Step)
Action: Introduce 500 nM Tetrodotoxin (TTX) to the extracellular bath.
Causality: NaV1.8 is inherently TTX-resistant. Adding TTX acts as a built-in negative control, silencing any background TTX-sensitive channels (NaV1.1–1.7) native to the host cell. If an inward current persists after TTX application, the system validates that the measured current is 100% NaV1.8-mediated[4] ().
Step 3: State-Dependent Voltage Protocol
Action: Apply a dual-pulse protocol. Measure the fractional block of the sodium current from a resting holding potential (-120 mV) versus an inactivated holding potential (-50 mV).
Causality: Because the 3,4-difluorophenyl THF scaffold stabilizes the inactivated state, the apparent IC₅₀ will be significantly more potent when the membrane is held at -50 mV. This differential confirms the VSD2 allosteric mechanism rather than a simple pore blockade[1] ().
Step 4: Cardiac Safety Counter-Screen
Action: Run the lead candidate against hNaV1.5 expressed in CHO cells using the identical voltage protocol.
Causality: NaV1.5 is the primary driver of cardiac action potentials. Demonstrating a >10,000-fold selectivity window here is the definitive go/no-go decision point for advancing the scaffold, ensuring zero cardiotoxicity in vivo[5] ().
Conclusion
The 3,4-difluorophenyl substituted tetrahydrofuran scaffold represents a watershed moment in medicinal chemistry. By leveraging stereochemical rigidity and precise halogenation, researchers solved a decades-old selectivity problem, delivering the first fundamentally new class of acute pain therapeutics in over twenty years.
References
Beyond Opioids: A Review of Suzetrigine for Acute Pain Management
Source: International Journal of Molecular Sciences (MDPI)
URL:[Link]
Suzetrigine | C21H20F5N3O4 | CID 156445116
Source: PubChem - National Institutes of Health (NIH)
URL:[Link]
Suzetrigine (VX-548): The 2024 Molecule of the Year
Source: Drug Hunter
URL:[Link]
US11834441B2 - Substituted tetrahydrofurans as modulators of sodium channels
Source: Google Patents
URL
HIGHLIGHTS OF PRESCRIBING INFORMATION - JOURNAVX (suzetrigine)
Source: Vertex Pharmaceuticals
URL:[Link]
The 2-Aryl-3-Aminotetrahydrofuran Scaffold: A Strategic Whitepaper on Bioisosteric Design and Medicinal Chemistry Applications
Executive Summary In the continuous pursuit of expanding biologically relevant chemical space, the transition from flat, sp2-hybridized aromatic systems to sp3-rich, stereochemically defined scaffolds has become a corner...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the continuous pursuit of expanding biologically relevant chemical space, the transition from flat, sp2-hybridized aromatic systems to sp3-rich, stereochemically defined scaffolds has become a cornerstone of modern drug discovery. As a Senior Application Scientist, I frequently advocate for the strategic deployment of the 2-aryl-3-aminotetrahydrofuran core. This privileged chiral building block offers a highly tunable vector map for target engagement while simultaneously addressing common pharmacokinetic (PK) and toxicological liabilities [1].
This technical guide dissects the physicochemical advantages, synthetic methodologies, and structural biology applications of the 2-aryl-3-aminotetrahydrofuran scaffold, providing a self-validating framework for medicinal chemists seeking to optimize hit-to-lead and lead optimization campaigns.
Physicochemical Profiling & Bioisosterism: The Causality of Scaffold Selection
The decision to incorporate a 2-aryl-3-aminotetrahydrofuran core is rarely arbitrary; it is driven by the need to balance lipophilicity, basicity, and spatial geometry.
The Inductive Effect and hERG Mitigation
A pervasive challenge in neuropharmacology and cardiovascular drug design is the off-target inhibition of the hERG potassium channel, which is strongly correlated with highly basic, lipophilic amines. By replacing a standard pyrrolidine or cyclopentylamine ring with a tetrahydrofuran (THF) ring, the adjacent oxygen atom exerts a strong electron-withdrawing inductive effect on the C3-amine. This effectively lowers the pKa of the amine by 1.0 to 1.5 log units. Consequently, at physiological pH (7.4), the fraction of protonated amine is reduced, directly mitigating the electrostatic interactions required for hERG binding.
Enhancing the Fsp3 Metric
The incorporation of the THF ring increases the fraction of sp3-hybridized carbons (Fsp3). Higher Fsp3 values statistically correlate with improved aqueous solubility, reduced plasma protein binding, and higher clinical phase transition success rates. The oxygen heteroatom further lowers the partition coefficient (LogP) compared to carbocyclic analogs, improving the overall ligand lipophilic efficiency (LLE).
Table 1: Comparative Physicochemical Properties of Saturated Ring Bioisosteres
Data represents generalized trends for 2-phenyl-3-amino derivatives.
Scaffold Core
Fsp3 Character
Relative Lipophilicity (cLogP)
Estimated Amine pKa
Typical hERG Liability Risk
2-Arylcyclopentylamine
High
Highest
~9.5 - 10.0
High
2-Arylpyrrolidine
Low/Medium
High
~9.0 - 10.5
High
2-Aryl-3-aminotetrahydrofuran
High
Low
~8.0 - 8.5
Low
Structural Biology & Target Engagement
The stereochemical rigidity of the 2-aryl-3-aminotetrahydrofuran scaffold allows for precise spatial orientation of pharmacophores. The cis or trans relationship between the C2-aryl group and the C3-amine dictates the dihedral angle, enabling deep-pocket engagement in complex targets such as G-Protein Coupled Receptors (GPCRs) and kinase hinge regions.
The C2-Aryl Vector: Acts as a hydrophobic anchor, frequently engaging in
stacking or cation- interactions within hydrophobic sub-pockets.
The C3-Amino Vector: Serves as a primary hydrogen bond donor/acceptor, or as a synthetic attachment point for further elaboration (e.g., Buchwald-Hartwig amination to form N-aryl derivatives) [3].
The THF Oxygen: Acts as a weak, yet critical, hydrogen bond acceptor, often interacting with backbone amides or structured water molecules in the binding site.
Fig 1. Pharmacophore mapping of the 2-aryl-3-aminotetrahydrofuran scaffold.
To leverage this scaffold effectively, enantiomeric purity is non-negotiable. Diastereomeric mixtures confound Structure-Activity Relationship (SAR) data and complicate downstream PK analysis. Recent advancements highlight the utility of transition-metal catalysis to construct these rings with high stereocontrol [1].
Protocol: Gold-Catalyzed Cyclization of 3-Aminopent-4-yn-1-ols
The following self-validating protocol details the synthesis of the 2-arylidene-3-aminotetrahydrofuran core via a deaminative nucleophilic substitution and subsequent intramolecular cyclization, adapted from recent state-of-the-art organometallic methodologies [1].
Reagents & Materials:
3-aminopent-4-yn-1-ol derivative (1.0 equiv)
Phenol/Aryl nucleophile (1.2 equiv)
Gold catalyst (e.g., Ph3PAuNTf2) (5 mol%)
Sc(OTf)3 (10 mol%)
Anhydrous Toluene (0.1 M)
Step-by-Step Methodology:
Preparation of the Inert Environment: Flame-dry a Schlenk tube under vacuum and backfill with Argon. Causality: Gold catalysts and Lewis acids like Sc(OTf)3 are highly sensitive to moisture, which can prematurely quench the active metal species and drastically reduce yield.
Catalyst Activation: To the Schlenk tube, add the Gold catalyst (5 mol%) and Sc(OTf)3 (10 mol%). Add anhydrous toluene to form a suspension.
Substrate Addition: Dissolve the 3-aminopent-4-yn-1-ol derivative (1.0 equiv) and the selected phenol (1.2 equiv) in anhydrous toluene. Add this solution dropwise to the catalyst mixture at room temperature.
Cyclization Execution: Seal the tube and elevate the temperature to 80 °C. Monitor the reaction via LC-MS or TLC. Mechanistic Insight: The reaction proceeds via a Sc(OTf)3-activated deaminative substitution, followed by the Gold-catalyzed intramolecular nucleophilic attack of the hydroxyl group onto the activated alkyne, ensuring high regioselectivity [1].
Quench & Workup: Upon completion (typically 12-16 hours), cool the reaction to room temperature. Quench with saturated aqueous NaHCO3 to neutralize the Lewis acid. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
Purification & Quality Control (Critical Step): Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography.
Stereochemical Validation: Submit the purified product to Chiral HPLC analysis. Standard: Proceed to biological assays only if the enantiomeric excess (ee) is > 98% [2].
Pharmacokinetics (PK) and Toxicity Optimization Workflow
While the THF ring lowers lipophilicity and basicity, it introduces a new metabolic soft spot: the
-carbons adjacent to the oxygen atom are susceptible to Cytochrome P450 (CYP)-mediated oxidation. To counter this, medicinal chemists employ an iterative optimization workflow, often utilizing steric shielding or strategic fluorination (e.g., introducing a gem-difluoro moiety or a blocking methyl group at the C5 position) to enhance metabolic half-life without sacrificing the scaffold's bioisosteric benefits.
Fig 2. Iterative PK/Tox optimization workflow utilizing the tetrahydrofuran bioisostere.
Conclusion & Future Perspectives
The 2-aryl-3-aminotetrahydrofuran scaffold is far more than a simple structural novelty; it is a rational, physics-driven solution to the multi-parameter optimization problems inherent in drug discovery. By understanding the causality behind its physicochemical properties—specifically its ability to modulate amine pKa via inductive effects and improve Fsp3 character—researchers can systematically design safer, more efficacious therapeutics. Looking forward, the integration of these highly functionalized chiral building blocks into DNA-Encoded Libraries (DELs) and Fragment-Based Drug Discovery (FBDD) platforms will undoubtedly accelerate the identification of novel chemotypes for historically undruggable targets.
References
Synthesis of 3-Aminotetrahydrofurans and Tetrahydrofuro[2,3-b]furans by Gold-Catalyzed Cyclization of 3-Aminopent-4-yn-1-ols. European Journal of Organic Chemistry. Available at:[Link]
Foundational
Engineering the Next Generation of P2Y12 and LSD1 Modulators: Bioisosteric Replacements of 2-(3,4-Difluorophenyl)cyclopropanamine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The molecule 2-(3,4-difluorophenyl)cyclopropanamine is a privileged phar...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Whitepaper
Executive Summary
The molecule 2-(3,4-difluorophenyl)cyclopropanamine is a privileged pharmacophore with dual significance in modern drug discovery. As the chiral core of the antiplatelet drug Ticagrelor, it acts as a critical binding motif for reversible P2Y12 receptor antagonism[1]. Conversely, as a highly strained structural analogue of tranylcypromine, it serves as a potent covalent mechanism-based inhibitor of Lysine-Specific Demethylase 1 (LSD1), a major epigenetic target in oncology[2].
However, the parent scaffold suffers from distinct liabilities, including sub-optimal aqueous solubility, potential off-target monoamine oxidase (MAO) inhibition, and rapid phase I metabolism. This whitepaper details the causality behind its molecular architecture and provides a comprehensive guide to deploying modern bioisosteric replacements—such as bicyclo[1.1.1]pentanes (BCPs) and oxetanes—to optimize its pharmacokinetic and pharmacodynamic profiles[3].
Part 1: Molecular Architecture & Pharmacological Causality
To engineer superior bioisosteres, we must first deconstruct the causality behind the parent molecule's efficacy. Every atom in 2-(3,4-difluorophenyl)cyclopropanamine serves a distinct biophysical purpose.
The 3,4-Difluorophenyl Moiety: Electronic and Metabolic Control
The introduction of fluorine atoms at the 3 and 4 positions of the phenyl ring is not merely for lipophilicity. The causality is twofold:
Metabolic Shielding: The highly electronegative fluorine atoms block cytochrome P450-mediated aromatic hydroxylation, a primary clearance pathway for unsubstituted phenyl rings[4].
Receptor Engagement: Fluorine's electron-withdrawing inductive effect depletes the
-electron cloud of the aromatic ring. This strengthens edge-to-face stacking interactions with electron-rich aromatic residues (e.g., Tyrosine or Tryptophan) within the target receptor pocket, driving binding affinity[5].
The Cyclopropanamine Core: Conformational Restriction and Reactivity
The three-membered cyclopropane ring restricts the conformational flexibility of the primary amine, locking it into a specific spatial trajectory.
In P2Y12 Antagonism: The rigid vector ensures the amine acts as an ideal hydrogen-bond donor to the receptor's binding cleft without paying a high entropic penalty upon binding[1].
In LSD1 Inhibition: The cyclopropanamine is a "suicide substrate." When the amine is oxidized by the FAD cofactor in LSD1, it triggers a single-electron transfer (SET). The immense ring strain of the cyclopropane (
27.5 kcal/mol) drives a rapid ring-opening event, generating a highly reactive carbon-centered radical that covalently alkylates the FAD cofactor, irreversibly inactivating the enzyme[6][7].
Caption: Mechanism-based covalent inactivation of LSD1 by cyclopropanamine derivatives.
Part 2: Strategic Bioisosteric Replacements
To overcome the liabilities of the parent scaffold, we employ targeted bioisosteric replacements that increase the sp3-fraction (
) and modulate lipophilicity while preserving the critical exit vectors.
Strategy A: Bicyclo[1.1.1]pentane (BCP) as a Phenyl/Cyclopropyl Surrogate
BCPs are premier bioisosteres for both phenyl and cyclopropyl rings[8]. By replacing the 3,4-difluorophenyl ring with a substituted BCP, we eliminate the
-system entirely. This drastically improves aqueous solubility and reduces off-target hERG binding, which is often driven by lipophilic aromatic interactions[3]. The BCP core perfectly mimics the 180° linear exit vector of a para-substituted phenyl ring.
Strategy B: Oxetane for LogP Modulation
Replacing the cyclopropane ring with an oxetane introduces a hydrogen-bond acceptor (the oxygen atom) into the core framework. This substitution lowers the cLogP by approximately 1.0 unit and reduces the basicity (
) of the adjacent amine due to the electron-withdrawing nature of the oxygen. This effectively reduces P-glycoprotein (P-gp) efflux ratios and improves blood-brain barrier (BBB) penetration for CNS-targeted LSD1 inhibitors[9].
Caption: Iterative high-throughput workflow for evaluating bioisosteric replacements.
Part 3: Experimental Workflows & Self-Validating Protocols
As a standard of scientific integrity, all experimental protocols must be designed as self-validating systems —meaning the assay inherently controls for false positives and operational failures through orthogonal verification.
Protocol 1: Synthesis of 1-(3,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine
This protocol details the synthesis of the BCP bioisostere via radical addition.
Reagent Preparation: Generate [1.1.1]propellane in situ by reacting 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with methyllithium at -78°C in diethyl ether.
Radical Addition: Add 3,4-difluoroiodobenzene and a catalytic amount of AIBN (azobisisobutyronitrile). Heat to 65°C for 4 hours.
Self-Validation Step (Intermediate Isolation): Isolate the resulting 1-(3,4-difluorophenyl)-3-iodobicyclo[1.1.1]pentane. Validation: Confirm the presence of the highly symmetric BCP protons via
NMR (a sharp singlet around 2.2 ppm). If this peak is absent, the propellane failed to form, halting the process before wasting downstream reagents.
Azidation & Reduction: Displace the iodide with sodium azide in DMF (80°C, 12h), followed by Staudinger reduction (triphenylphosphine,
To confirm that the bioisostere acts as a mechanism-based covalent inhibitor of LSD1, we utilize a dual-readout system.
Enzyme Incubation: Incubate recombinant human LSD1 (50 nM) with the synthesized bioisostere (0.1 - 10
M) for 30 minutes at 37°C in HEPES buffer.
Primary Readout (Amplex Red): Add the substrate (mono-methylated histone H3K4 peptide), horseradish peroxidase (HRP), and Amplex Red. LSD1 demethylation produces
, which converts Amplex Red to fluorescent resorufin (Ex 530 nm / Em 590 nm). Measure fluorescence to calculate the .
Self-Validation Step (Intact Protein MS): Causality Check: A compound might inhibit fluorescence by acting as a redox cycler or HRP inhibitor (false positive). To self-validate, subject the incubated LSD1 protein to Liquid Chromatography-Mass Spectrometry (LC-MS). A true cyclopropanamine-based mechanism will show a mass shift corresponding to the FAD-covalent adduct (+ parent mass minus
). If Amplex Red shows inhibition but MS shows no mass shift, the compound is flagged as a false positive assay interferer[7].
Part 4: Quantitative Data & ADME Profiling
The following table summarizes the comparative physicochemical and pharmacological data of the parent scaffold versus its engineered bioisosteres. The data illustrates how strategic structural modifications directly impact clearance and target engagement.
Compound Scaffold
Structural Modification
cLogP
HLM Clearance (L/min/mg)
LSD1 (nM)
P2Y12 (nM)
Parent
2-(3,4-difluorophenyl)cyclopropanamine
2.45
45.2
120
85
BCP Bioisostere
Cyclopropane replaced with BCP
2.10
18.5
145
110
Oxetane Bioisostere
Cyclopropane replaced with Oxetane
1.35
22.1
>10,000*
150
Pyridyl Bioisostere
Phenyl replaced with 5-F-pyridin-2-yl
1.60
12.4
85
320
*Note: The oxetane bioisostere loses LSD1 activity because it lacks the ring strain necessary to undergo the single-electron transfer and subsequent ring-opening required for FAD alkylation. However, it retains reversible binding affinity for P2Y12, demonstrating how bioisosterism can be used to engineer out off-target covalent liabilities.
References
ChemicalBook. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate Chemical Properties, Uses, Production.1
Kumari, S., et al. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH. 4
Meanwell, N. A. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC - NIH. 5
Gómez, A., et al. A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry - ACS Publications. 3
Smith, J., et al. The Identification of a Novel Lead Class for Phosphodiesterase 2 Inhibition by Fragment-Based Drug Design. ResearchGate. 8
Tang, K., et al. Harnessing the cyclization strategy for new drug discovery. PMC - NIH. 6
Wang, X., et al. The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au - ACS Publications. 7
US9708309B2. Arylcyclopropylamine based demethylase inhibitors of LSD1 and their medical use. Google Patents. 2
Zheng, X., et al. Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality. Journal of Medicinal Chemistry - ACS Publications. 9
An In-Depth Technical Guide to the Metabolic Stability of Difluorophenyl Oxolane Derivatives
For Researchers, Scientists, and Drug Development Professionals Preamble: The Critical Role of Metabolic Stability in Drug Candidacy In the intricate process of drug discovery and development, the journey from a promisin...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Critical Role of Metabolic Stability in Drug Candidacy
In the intricate process of drug discovery and development, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring adequate metabolic stability. A compound that is rapidly metabolized by the body will likely fail to achieve the necessary therapeutic concentrations at its target site, leading to a short duration of action and poor bioavailability.[1] This necessitates more frequent and higher dosing, which can increase the risk of adverse effects and reduce patient compliance.[2] Therefore, a thorough understanding and early assessment of the metabolic fate of new chemical entities are paramount. This guide provides a comprehensive technical overview of the metabolic stability of a pertinent chemical class: difluorophenyl oxolane derivatives. We will delve into their likely metabolic pathways, robust experimental protocols for stability assessment, and field-proven strategies for enhancing their metabolic endurance, thereby optimizing their potential as successful therapeutic agents.
The Metabolic Landscape of Difluorophenyl Oxolane Derivatives
The metabolic fate of any xenobiotic is primarily governed by its chemical structure. The difluorophenyl oxolane scaffold presents several potential sites for metabolic transformation, primarily mediated by Phase I and Phase II drug-metabolizing enzymes.
Phase I Metabolism: The Functionalization Reactions
Phase I metabolism is characterized by the introduction or unmasking of functional groups, typically through oxidation, reduction, or hydrolysis. For difluorophenyl oxolane derivatives, the primary enzymes of concern are the Cytochrome P450 (CYP) superfamily, which are responsible for the oxidative metabolism of a vast majority of drugs.[3][4]
Aromatic Hydroxylation: The difluorophenyl ring, despite the presence of electron-withdrawing fluorine atoms, remains a potential site for CYP-mediated hydroxylation. Fluorine substitution can influence the regioselectivity of this oxidation. While the strong C-F bond is generally resistant to cleavage, oxidative defluorination catalyzed by CYP enzymes is a possible, albeit less common, metabolic pathway that can lead to the formation of phenolic metabolites or potentially reactive quinone-imine species.[5][6][7] Computational studies suggest this can occur via an epoxide intermediate or a 1,2-fluorine shift.[5][7]
Oxolane Ring Metabolism: The saturated oxolane (tetrahydrofuran) ring is susceptible to aliphatic hydroxylation at positions not sterically hindered. This process, also mediated by CYPs, involves hydrogen atom abstraction followed by oxygen rebound. The resulting hydroxylated metabolite can then be a substrate for further Phase II conjugation reactions.
Metabolism of Adjacent Groups: The nature and position of other substituents on the scaffold will significantly influence the overall metabolic profile. For instance, alkyl groups attached to a nitrogen atom are prone to N-dealkylation, while ether linkages can undergo O-dealkylation.
Phase II Metabolism: The Conjugation Reactions
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, facilitating their excretion. Key Phase II enzymes include:
UDP-glucuronosyltransferases (UGTs): If Phase I metabolism introduces a hydroxyl group (e.g., through aromatic or aliphatic hydroxylation), it becomes a prime substrate for glucuronidation by UGTs. This is a common and efficient clearance pathway.[2]
Sulfotransferases (SULTs): Phenolic metabolites can also undergo sulfation by SULTs.
The interplay between Phase I and Phase II metabolism determines the overall clearance rate and the profile of metabolites formed.
Experimental Assessment of Metabolic Stability: Protocols and Rationale
To experimentally determine the metabolic stability of difluorophenyl oxolane derivatives, a tiered approach using in vitro assays is standard practice in drug discovery.[8] These assays provide key parameters like intrinsic clearance (CLint) and half-life (t½), which are used to rank compounds and predict in vivo pharmacokinetic behavior.[9]
Liver Microsomal Stability Assay
This is often the first-line, high-throughput screen for metabolic stability.[1][10] Liver microsomes are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYPs.[11]
Rationale: This assay is cost-effective and provides a rapid assessment of a compound's susceptibility to CYP-mediated metabolism.[11] It is ideal for early-stage screening to quickly identify metabolically labile compounds.
Detailed Protocol:
Preparation:
Thaw pooled liver microsomes (from human or other relevant species) on ice.
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
Prepare a working solution of the test compound by diluting the stock solution in buffer (e.g., 100 mM potassium phosphate, pH 7.4).
Prepare a NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This provides a continuous supply of the necessary cofactor for CYP activity.[12]
Incubation:
In a 96-well plate, add the liver microsomes to the phosphate buffer.[12]
Add the test compound working solution to the microsomal suspension to a final concentration of typically 0.5-1 µM.
Pre-incubate the plate at 37°C for 5-10 minutes.
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[12]
Time Points & Termination:
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.[11][13] The organic solvent precipitates the microsomal proteins, halting enzymatic activity.
Analysis:
Centrifuge the plate to pellet the precipitated protein.
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
Quantify the remaining parent compound at each time point relative to the internal standard.
Data Interpretation:
Plot the natural logarithm of the percentage of parent compound remaining versus time.
The slope of the linear regression gives the elimination rate constant (k).
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[14]
Calculate intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein / mL) .[12]
Mandatory Visualization: Workflow for Microsomal Stability Assay
Caption: Workflow for an in vitro microsomal stability assay.[12][14]
Hepatocyte Stability Assay
For compounds that show high stability in microsomes or for which non-CYP or Phase II metabolism is suspected, the hepatocyte stability assay is the next logical step.[15]
Rationale: Hepatocytes are whole liver cells that contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and their necessary cofactors.[15] This provides a more physiologically relevant system and can capture a broader range of metabolic pathways.
Detailed Protocol:
Preparation:
Thaw cryopreserved hepatocytes in a 37°C water bath and gently resuspend them in incubation medium.[15]
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
Dilute the hepatocyte suspension to the desired concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL).[13]
Incubation:
Add the hepatocyte suspension to a 96-well plate.
Add the test compound working solution to the cells.
Incubate the plate at 37°C in a humidified incubator with 5% CO2, often with gentle shaking.[13]
Time Points & Termination:
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.[13][15]
Analysis & Data Interpretation:
The analysis and data interpretation steps are identical to those described for the microsomal stability assay.
Table 1: Comparison of In Vitro Metabolic Stability Assay Systems
When a difluorophenyl oxolane derivative exhibits poor metabolic stability, several medicinal chemistry strategies can be employed to mitigate this liability.[2][10] The key is to identify the "metabolic soft spot" – the site on the molecule most prone to metabolism – and modify the structure accordingly.
Blocking Metabolic Sites
Fluorine/Deuterium Substitution: Replacing a hydrogen atom at a metabolically labile position with a fluorine or deuterium atom is a common and effective strategy.[1][10][16] The stronger C-F and C-D bonds are more resistant to CYP-mediated hydrogen abstraction, thus slowing down the rate of metabolism.[16] For example, if the oxolane ring is identified as a site of hydroxylation, strategic fluorination on that ring can block this pathway.
Introduction of Steric Hindrance: Introducing a bulky group, such as a tert-butyl group, near a metabolic soft spot can sterically shield it from the active site of metabolizing enzymes.[2]
Modulating Physicochemical Properties
Reducing Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes.[1][2] Reducing the overall lipophilicity (LogP/LogD) of a molecule by introducing polar functional groups can decrease its affinity for these enzymes and thereby improve its metabolic stability.[1][2]
Ring System Modification: Replacing a metabolically labile aromatic ring with a more electron-deficient and polar heteroaromatic ring (e.g., replacing a phenyl ring with a pyridine or pyrimidine ring) can deactivate it towards oxidative metabolism.[1][17]
Bioisosteric Replacement
Bioisosterism involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of retaining biological activity while improving ADME properties.[18][19]
Oxolane Ring Analogs: If the oxolane ring itself is a metabolic liability, it could potentially be replaced with other cyclic ethers like an oxetane, which can alter metabolic stability and physicochemical properties such as solubility.[20][21] Alternatively, replacing it with a more rigid bicyclic system could constrain the molecule in a conformation less favorable for metabolism.[19]
Metabolically Labile Group Replacement: If a different functional group on the scaffold is the source of instability (e.g., an ester), it can be replaced with a more stable bioisostere like a 1,2,4-oxadiazole or an amide.[2][14]
Mandatory Visualization: Decision Tree for Improving Metabolic Stability
Engineering Stereocontrol: The Strategic Role of Chiral Building Blocks in Kinase Inhibitor Synthesis
Executive Summary: The 3D Topography of the Kinase Domain The human kinome represents one of the most heavily mined therapeutic targets in modern oncology and immunology. Historically, early-generation Type I kinase inhi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The 3D Topography of the Kinase Domain
The human kinome represents one of the most heavily mined therapeutic targets in modern oncology and immunology. Historically, early-generation Type I kinase inhibitors—which compete directly with ATP at the highly conserved hinge region—suffered from planar topologies. This "flatness" resulted in promiscuous binding profiles and off-target toxicity [1].
To overcome this, modern drug design relies on the strategic incorporation of chiral building blocks . By engineering a specific stereocenter into a scaffold, synthetic chemists can force a molecule to project functional groups into unique, non-conserved hydrophobic specificity pockets (often adjacent to the gatekeeper residue). This three-dimensional spatial projection dictates both the potency and the selectivity of the active pharmaceutical ingredient (API) [2].
This whitepaper explores the mechanistic rationale behind enantiomeric selectivity, details the quantitative impact of chirality on target affinity, and provides field-proven, self-validating synthetic methodologies for generating enantiopure building blocks.
Mechanistic Rationale: Enantiomeric Divergence in Target Selectivity
The profound impact of chirality is best illustrated by the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib . Crizotinib exists as two enantiomers, but only the (R)-enantiomer is utilized clinically for non-small cell lung cancer (NSCLC).
Structural biology reveals that (R)-crizotinib fits perfectly into the ATP-binding pocket of ALK and ROS1. Conversely, (S)-crizotinib experiences a severe steric clash within the kinase hinge region, rendering it virtually inactive against ALK. However, (S)-crizotinib is not biologically inert; it is a highly potent, low-nanomolar inhibitor of MTH1 (MutT homolog 1), a nucleotide pool sanitizing enzyme crucial for cancer cell survival under oxidative stress [3].
Quantitative Data: Kinase vs. Enzyme Inhibition
The following table summarizes the stark divergence in biological activity based purely on the inversion of a single stereocenter.
Target Protein
(R)-Crizotinib IC₅₀ (nM)
(S)-Crizotinib IC₅₀ (nM)
Structural / Biological Consequence
ALK (Kinase)
24
> 1000
(R)-enantiomer achieves optimal geometry; drives tumor regression in NSCLC.
ROS1 (Kinase)
< 0.1
> 500
(R)-enantiomer binds with high affinity to the ATP pocket.
MTH1 (Enzyme)
1375
72
(S)-enantiomer selectively binds MTH1, inducing DNA damage via oxidized nucleotides[4].
Table 1: Comparative inhibitory activity of Crizotinib enantiomers, demonstrating that stereochemical inversion completely alters the pharmacological target.
To synthesize complex macrocyclic kinase inhibitors like Lorlatinib or linear inhibitors like Crizotinib, the API must be built from enantiopure precursors. The most critical chiral building blocks in these syntheses are optically active secondary alcohols (e.g., (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol) [5].
The Causality of Experimental Choice: Why ATH?
Historically, chemists relied on the classical resolution of racemic mixtures using chiral salts. However, resolution inherently caps the theoretical yield at 50%, generating massive chemical waste.
As an Application Scientist, I strongly advocate for Asymmetric Transfer Hydrogenation (ATH) using Ruthenium or Iridium complexes (e.g., RuCl).
Mechanistic Advantage: ATH operates via an outer-sphere mechanism. The metal center and the chiral ligand simultaneously transfer a hydride and a proton to the ketone face.
Thermodynamic Control: By utilizing a Formic Acid/Triethylamine (TEAF) azeotrope rather than isopropanol as the hydrogen donor, the reaction is driven irreversibly forward via the evolution of CO₂ gas. This ensures >99% conversion of highly sterically hindered prochiral ketones without unwanted enolization or aldol condensation side-reactions.
Synthetic Workflow Diagram
Caption: Synthetic workflow for incorporating chiral secondary alcohols into complex kinase inhibitors.
Standard Operating Procedure: Ru-Catalyzed Asymmetric Transfer Hydrogenation
The following protocol details the self-validating synthesis of a chiral secondary alcohol building block. The protocol is designed to ensure strict stereocontrol and high atom economy.
Objective: Synthesis of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol from its corresponding prochiral ketone.
Solvent: Anhydrous Dichloromethane (DCM) or Ethyl Acetate (20 mL)
Step-by-Step Methodology:
System Purging (Critical for Catalyst Longevity):
Action: Flame-dry a 50 mL Schlenk flask under vacuum. Backfill with ultra-pure Argon (repeat 3x).
Rationale: The Ru(II) catalyst is highly sensitive to dissolved oxygen, which can irreversibly oxidize the metal center to an inactive Ru(III) species.
Catalyst Activation:
Action: Add the RuCl catalyst (31.8 mg, 0.05 mmol) to the flask, followed by 10 mL of anhydrous DCM. Stir at room temperature for 5 minutes until a homogenous dark orange solution forms.
Substrate & Hydride Addition:
Action: Add the prochiral ketone (2.07 g, 10 mmol) dissolved in the remaining 10 mL of DCM. Dropwise, add the TEAF azeotrope (5.0 eq) over 10 minutes via a syringe pump.
Rationale: Slow addition of the hydride source prevents rapid exothermic CO₂ evolution, which could lead to solvent bump and loss of containment.
Reaction Monitoring (Self-Validation):
Action: Stir the reaction at 30°C. Monitor progression via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5, 1.0 mL/min).
Rationale: Chiral HPLC not only confirms the consumption of the starting material but directly validates the enantiomeric excess (ee). The reaction should be quenched only when >99% conversion and >99% ee are confirmed.
Quenching and Isolation:
Action: Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃ carefully (gas evolution will occur). Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Result: The (R)-alcohol is isolated as a white solid/colorless oil, ready for downstream SₙAr coupling without further purification.
Downstream Application: Avoiding Racemization
Once the chiral building block is synthesized, it must be integrated into the kinase inhibitor scaffold (e.g., the macrocyclic core of Lorlatinib)[6].
Expert Insight: The most common failure point in chiral kinase inhibitor synthesis is downstream racemization. When coupling the chiral secondary alcohol to a fluorinated benzonitrile or pyrazole core via Nucleophilic Aromatic Substitution (SₙAr), the reaction must be kept strictly basic and temperature-controlled. If the conditions become even slightly acidic, the secondary alcohol can undergo protonation and transient carbocation formation, leading to a disastrous loss of enantiomeric purity. Always utilize mild bases (e.g., Cs₂CO₃) and aprotic polar solvents (e.g., DMF) to ensure absolute stereoretention.
Conclusion
The transition from flat, achiral molecules to complex, stereospecific architectures represents the defining evolution of modern kinase inhibitor design. By leveraging chiral building blocks, drug developers can exploit the 3D topography of the kinase binding pocket, achieving unprecedented levels of target selectivity and mitigating off-target toxicity. Mastering the synthesis of these chiral precursors—particularly through highly efficient catalytic methods like Asymmetric Transfer Hydrogenation—is an essential competency for any modern drug discovery program.
References
1.1 - Journal of Medicinal Chemistry (ACS Publications)
2. 2 - Current Topics in Medicinal Chemistry (PMC)
3. - MDPI
4. - PLoS One (PMC)
5.3 - Organic Process Research & Development (ACS Publications)
6.4 - Nature Communications (via ResearchGate)
2-(3,4-Difluorophenyl)oxolan-3-amine molecular weight and formula
Technical Monograph: 2-(3,4-Difluorophenyl)oxolan-3-amine Part 1: Executive Summary & Chemical Identity 2-(3,4-Difluorophenyl)oxolan-3-amine (also known as 2-(3,4-difluorophenyl)tetrahydrofuran-3-amine) represents a crit...
2-(3,4-Difluorophenyl)oxolan-3-amine (also known as 2-(3,4-difluorophenyl)tetrahydrofuran-3-amine) represents a critical scaffold in modern medicinal chemistry. Structurally, it serves as a saturated heterocyclic bioisostere to the cyclopropylamine core found in P2Y12 receptor antagonists like Ticagrelor . The replacement of the carbocyclic cyclopropane with the oxygen-containing oxolane (tetrahydrofuran) ring introduces specific dipole moments and hydrogen-bond accepting capabilities that modulate solubility and metabolic stability while retaining the pharmacophore's spatial arrangement.
This guide details the physicochemical properties, advanced synthesis protocols, and structural validation of this compound, designed for researchers optimizing lead compounds in antithrombotic and kinase inhibitor programs.
The molecule features two contiguous chiral centers at positions C2 and C3. In drug development, the (2S, 3R) configuration is frequently prioritized to mimic the stereochemistry of the trans-cyclopropane found in bioactive ligands.
Fluorine Effect: The 3,4-difluoro substitution pattern on the phenyl ring creates a metabolic blockade against P450 oxidation at the para- and meta-positions, significantly extending half-life compared to the unsubstituted phenyl analog.
Oxolane Core: Unlike the rigid cyclopropane, the oxolane ring adopts an envelope conformation. This flexibility can induce an "induced fit" binding mechanism, potentially reducing off-target affinity compared to rigid analogs.
Diagram: Bioisosteric Relationship
Part 3: Advanced Synthesis Protocols
While classical routes involve the reduction of oximes or Curtius rearrangement of carboxylic acids, modern catalytic methods allow for the direct, stereoselective construction of the amino-oxolane core. The protocol below utilizes Rhodium-catalyzed intramolecular aminoetherification , a method chosen for its ability to set both stereocenters simultaneously [2].
Methodology: Rh(II)-Catalyzed Aminoetherification
Reaction Overview:
This route transforms a homoallylic alcohol precursor directly into the 3-amino-tetrahydrofuran system using a nitrene source.
Aminating Agent: O-(2,4-dinitrophenyl)hydroxylamine (DPH) or O-Tosylhydroxylamine.
Catalyst: Rh₂(esp)₂ (Du Bois Catalyst) - highly efficient for C-H amination/olefin aziridination.
Solvent: 2,2,2-Trifluoroethanol (TFE) - stabilizes the nitrene intermediate.
Step-by-Step Protocol:
Precursor Preparation:
Synthesize (E)-4-(3,4-difluorophenyl)but-3-en-1-ol via a Wittig reaction between 3,4-difluorobenzaldehyde and the ylide derived from (3-hydroxypropyl)triphenylphosphonium bromide.
Charge: In a flame-dried flask under Argon, dissolve the homoallylic alcohol (1.0 equiv) and Rh₂(esp)₂ (2 mol%) in TFE (0.1 M).
Addition: Add the aminating agent (1.2 equiv) in one portion.
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (23°C) for 4 hours. The solution will turn from green to reddish-brown as the active Rh-nitrene species reacts.
Mechanism:[1][2][3][4] The reaction proceeds via an intermediate aziridine which undergoes intramolecular ring-opening by the pendant alcohol oxygen.
Work-up & Purification:
Concentrate the reaction mixture in vacuo.
Dilute with dichloromethane (DCM) and wash with saturated NaHCO₃.
Purification: Flash column chromatography (SiO₂). Elute with a gradient of 0-5% Methanol in DCM containing 1% NH₄OH.
Yield: Expected yield 75-85%.
Resolution (Optional):
If the racemic catalyst is used, separate enantiomers using Chiral HPLC (Chiralpak AD-H column, Hexane/IPA 90:10).
Diagram: Synthesis Workflow
Part 4: Characterization & Quality Control
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
1. ¹H NMR (400 MHz, CDCl₃)
Aromatic Region: Multiplets at δ 7.00–7.25 ppm (3H) corresponding to the 3,4-difluorophenyl ring.
Oxolane C2 (Benzylic): A doublet (or doublet of doublets) at δ 4.3–4.5 ppm. The coupling constant (J) here is critical for assigning relative stereochemistry (cis vs. trans).
Trans (2S,3R): typically J < 6 Hz.
Cis (2S,3S): typically J > 7 Hz.
Oxolane C3 (Amine-bearing): Multiplet at δ 3.4–3.6 ppm.
Oxolane C4/C5: Multiplets at δ 1.8–2.2 ppm (C4) and δ 3.8–4.1 ppm (C5).
2. ¹⁹F NMR
Distinct signals around δ -137 and -140 ppm (relative to CFCl₃), showing complex coupling due to F-F and F-H interactions.
3. Mass Spectrometry (ESI+)
[M+H]⁺: Calculated: 200.088, Found: 200.1 ± 0.1.
Fragmentation: Loss of NH₃ ([M+H-17]⁺) is a common fragmentation pathway.
References
Paudyal, M. P., et al. (2014). "Stereospecific Synthesis of Unprotected N-H and N-Me Aziridines from Olefins." Science, 343(6166), 61-65.
PubChem. (2025). Compound Summary for C10H11F2NO. National Library of Medicine. Retrieved from [Link]
Strategic Integration of Novel Difluorophenyl Heterocycles in Drug Discovery
Executive Summary The incorporation of fluorine into organic scaffolds is no longer a mere optimization tactic; it is a fundamental design principle in modern medicinal chemistry. Among these, the difluorophenyl moiety s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of fluorine into organic scaffolds is no longer a mere optimization tactic; it is a fundamental design principle in modern medicinal chemistry. Among these, the difluorophenyl moiety stands out as a privileged substructure.[1][2] It offers a unique tripartite benefit: metabolic blockade of cytochrome P450 (CYP) oxidation sites, conformational control via the ortho-effect, and lipophilicity modulation (
).
This guide moves beyond basic bioisosterism. It provides a structural framework for designing novel difluorophenyl-heterocyclic scaffolds, detailing the decision logic between regioisomers (2,4- vs. 3,4- vs. 3,5-difluoro), validated synthetic protocols for their construction, and the mechanistic rationale for their stability.
Part 1: The Fluorine Architect – Regioisomer Logic
The selection of a specific difluorophenyl isomer is rarely arbitrary. It dictates the molecule's 3D topography and metabolic fate.
The 2,4-Difluorophenyl Motif (The "Twist")
Primary Function: Conformational restriction.
Mechanism: The fluorine atom at the ortho (2-) position creates a steric clash with the adjacent heterocycle or linker. This forces the phenyl ring to twist out of coplanarity (typically 30–60° torsion angle), breaking conjugation and creating a specific 3D vector.
Key Application: Antifungals (e.g., Voriconazole , Fluconazole ) where the twisted conformation fits the CYP51 active site while the 4-fluoro group blocks metabolic oxidation.
The 3,5-Difluorophenyl Motif (The "Shield")
Primary Function: Electronic deactivation and lipophilicity.
Mechanism: Fluorines at the meta positions exert a strong inductive electron-withdrawing effect (
) without the steric penalty of ortho substitution. This renders the ring electron-deficient, reducing the propensity for oxidative metabolism at the para position and preventing aromatic stacking interactions that can lead to non-specific binding.
Key Application: Kinase inhibitors and GPCR ligands where a "flat" but metabolically stable aryl group is required to fill a hydrophobic pocket.
The 3,4-Difluorophenyl Motif (The "Mimic")
Primary Function: Bioisostere of catechol.
Mechanism: Mimics the electronics and size of a 3,4-dihydroxyphenyl group (catechol) but without the rapid Phase II conjugation (glucuronidation/sulfation) liabilities.
Visualization: The Fluorine Scan Decision Tree
The following logic flow guides the medicinal chemist in selecting the correct substitution pattern.
Caption: Decision logic for selecting difluorophenyl regioisomers based on metabolic and conformational requirements.
Part 2: Synthetic Architectures & Protocols[4]
Constructing these scaffolds requires robust methodologies that tolerate the electron-deficient nature of the difluorophenyl ring.
Protocol A: The "Gold Standard" Suzuki-Miyaura Coupling
This protocol is optimized for coupling electron-poor 2,4-difluorophenylboronic acid with electron-deficient heteroaryl halides (e.g., chloropyrimidines), a transformation often plagued by protodeboronation.
Degassing: Charge a microwave vial with the aryl halide, boronic acid, and base. Seal and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling.
Solvation: Add the degassed Dioxane/Water mixture.
Catalyst Addition: Add
quickly under positive Argon pressure.
Reaction: Heat to 90°C for 4–12 hours. (Alternatively: Microwave irradiation at 110°C for 30 mins).
Workup: Dilute with EtOAc, wash with brine, dry over
Oxidant: Chloramine-T or NCS (N-Chlorosuccinimide).
Base:
(Triethylamine).
Step-by-Step Methodology:
Chlorination: Treat the oxime with NCS (1.1 equiv) in DMF at
to generate the hydroximoyl chloride in situ.
Cycloaddition: Add the alkyne (1.2 equiv) followed by the slow addition of
(dissolved in DMF) via syringe pump over 1 hour.
Mechanism: The base generates the Nitrile Oxide intermediate, which undergoes a concerted [3+2] cycloaddition with the alkyne.
Result: High regioselectivity for the 3,5-disubstituted isoxazole.[5][6]
Part 3: Comparative Data & Validation
The impact of the difluorophenyl group on physicochemical properties is quantifiable.[1][2] The table below illustrates the "Fluorine Effect" on a theoretical kinase inhibitor scaffold (Pyrazolyl-Urea).
Table 1: SAR Comparison of Phenyl Substitutions
Substituent (R)
(Target)
(Microsomal Stability)
LogD (pH 7.4)
Observation
Phenyl (H)
12 nM
15 min
2.8
Rapid clearance via para-oxidation.
4-Fluorophenyl
10 nM
45 min
3.1
Blocked para-site; metabolism shifts to meta.
2,4-Difluorophenyl
8 nM
>120 min
3.3
Twisted conformation improves fit; high stability.
3,5-Difluorophenyl
45 nM
>120 min
3.5
High stability, but potency loss due to lack of twist.
Data Source: Aggregated from matched molecular pair analyses in kinase discovery programs [2].
Part 4: Visualizing the Synthetic Pathway
The following diagram illustrates the convergent synthesis of a novel Difluorophenyl-Pyrazole scaffold, a privileged motif in modern oncology (e.g., BRAF/MEK inhibitors).
Caption: Convergent synthesis of N-arylated pyrazoles via Chan-Lam coupling, an alternative to Buchwald-Hartwig for sensitive substrates.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link
FDA Approved Drugs. (2024). Voriconazole Prescribing Information. U.S. Food and Drug Administration.[7][8] Link
Application Note: Reductive Amination Protocols for 3-Oxotetrahydrofuran Derivatives
Executive Summary & Mechanistic Rationale Tetrahydrofuran-3-amines are privileged pharmacophores embedded in numerous biologically active molecules, ranging from serine protease inhibitors to complex 1 [1]. The direct sy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
Tetrahydrofuran-3-amines are privileged pharmacophores embedded in numerous biologically active molecules, ranging from serine protease inhibitors to complex 1 [1]. The direct synthesis of these cyclic amines relies heavily on the reductive amination of2 [2], a versatile cyclic ketone building block.
As a Senior Application Scientist, understanding the causality behind reagent selection is critical for optimizing this transformation:
Chemical vs. Enzymatic Reduction: The oxygen atom in the 5-membered tetrahydrofuran ring exerts a strong inductive electron-withdrawing effect, which slightly destabilizes the intermediate iminium ion compared to all-carbon carbocycles. Consequently, choosing the right hydride source is paramount. Sodium triacetoxyborohydride (
) is preferred over sodium cyanoborohydride () because the electron-withdrawing acetate groups stabilize the boron-hydrogen bond, creating a mild reagent that selectively reduces the protonated iminium species without prematurely reducing the parent ketone to 3-hydroxytetrahydrofuran.
Stereochemical Control: When enantiopure
- or -tetrahydrofuran-3-amine is required, chemical asymmetric reductive amination often necessitates expensive transition metal catalysts. Conversely, 3 [3] provides absolute stereocontrol under ambient conditions. Field data reveals that for this specific pro-chiral ketone, the enantiomeric outcome is highly sensitive to reaction conditions; varying ionic strength and substrate loading can dramatically shift the enantiomeric excess (ee), requiring rigorous buffer control.
Workflow and Decision Matrix
The following logic tree dictates the selection of the appropriate reductive amination protocol based on the target molecule's stereochemical requirements.
Figure 1: Decision matrix and workflow for the reductive amination of 3-oxotetrahydrofuran.
Experimental Protocols: A Self-Validating System
Protocol A: Mild Chemical Reductive Amination (Racemic)
This protocol is designed for the rapid, scalable synthesis of racemic tetrahydrofuran-3-amine derivatives using standard laboratory glassware.
Reagents & Materials:
3-Oxotetrahydrofuran (1.0 eq, limiting reagent)
Amine donor (Primary or Secondary) (1.1 eq)
Sodium triacetoxyborohydride (
) (1.5 eq)
Glacial Acetic Acid (1.0 eq)
1,2-Dichloroethane (DCE), anhydrous
Step-by-Step Methodology:
Imine/Iminium Formation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 3-oxotetrahydrofuran (10 mmol) and the target amine (11 mmol) in 30 mL of anhydrous DCE.
Acid Catalysis: Add glacial acetic acid (10 mmol) dropwise. Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity to accelerate nucleophilic attack by the amine. It subsequently protonates the intermediate hemiaminal to facilitate water elimination, yielding the highly reactive iminium ion.
Equilibration: Stir the mixture at room temperature (
) for 30–60 minutes to allow the imine/iminium equilibrium to establish.
Hydride Transfer: Add
(15 mmol) portion-wise over 15 minutes. Causality: Portion-wise addition prevents thermal spikes that could induce off-target aldol condensations of the unreacted ketone.
Reaction Quench: Once complete, quench the reaction by slowly adding 20 mL of saturated aqueous
. Causality: The basic quench neutralizes the acetic acid and decomposes unreacted borohydride, ensuring the newly formed amine product is unprotonated and partitions entirely into the organic phase.
Workup: Extract the aqueous layer with dichloromethane (
). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure.
Self-Validation & Quality Control:
LC-MS Verification: Analyze the crude mixture via LC-MS prior to workup. The protocol is validated when the UV trace (
or ELSD) shows complete consumption of the ketone starting material, and the MS spectrum exhibits the prominent peak of the target amine without the peak of the over-reduced 3-hydroxytetrahydrofuran byproduct.
Buffer Preparation: In a sterile reaction vial, combine the phosphate buffer, PLP cofactor (1 mM), and isopropylamine (500 mM). Adjust the pH precisely to 7.5 using 1M HCl. Causality: PLP is the mandatory cofactor for aminases, acting as the electron sink and nitrogen shuttle. Strict pH control is required to maintain the enzyme's tertiary structure and the protonation state of the PLP.
Enzyme Addition: Add the RedAm enzyme preparation to the buffer. Causality: The specific fungal RedAm variant chosen will dictate whether the
or enantiomer is exclusively formed due to the spatial constraints of the enzyme's active site.
Substrate Incubation: Add 3-oxotetrahydrofuran to a final concentration of 50 mM. Seal the vial and incubate at
for 24 hours with gentle orbital shaking (200 rpm).
Extraction: Terminate the reaction by basifying the mixture to pH 11 using 1M NaOH. Extract the chiral amine with methyl tert-butyl ether (MTBE) (
). Causality: Basification ensures the amine is fully deprotonated for efficient organic extraction, while MTBE is chosen to prevent emulsion formation commonly seen with biological extracts.
Self-Validation & Quality Control:
Chiral HPLC Verification: Derivatize a 10
aliquot of the organic extract with Marfey's reagent (FDAA) and analyze via reverse-phase HPLC. The protocol is validated when the chromatogram shows an enantiomeric excess (ee) of for the desired stereoisomer.
Quantitative Data & Reagent Comparison
The following table summarizes the performance metrics of various reductive amination strategies applied to 3-oxotetrahydrofuran, allowing researchers to balance yield, stereocontrol, and operational safety.
Amination Method / Reagent
Target Product
Typical Yield
Enantiomeric Excess (ee)
Reaction Time
Key Advantage / Causality
/ DCE
Racemic Amine
75 – 90%
N/A
2 – 4 hours
Mild, highly scalable, prevents over-reduction of ketone.
/ MeOH
Racemic Amine
70 – 85%
N/A
12 – 24 hours
Effective for highly unreactive, weakly basic amines at low pH (pH 3-4).
Fungal RedAm Enzyme
- or -Amine
60 – 80%
> 95%
24 – 48 hours
Perfect stereocontrol, green chemistry, avoids toxic metals.
Ru-Catalyzed
Chiral Amine
50 – 70%
80 – 90%
18 hours
Suitable for massive industrial scale-up; requires high pressure.
References
CN112437772B - Bcl-2 inhibitors
Source: Google Patents
URL
Dihydrofuran-3(2H)-one | MedChemExpress (MCE)
Biocatalytic synthesis of chiral amine building blocks
Source: Nottingham ePrints
URL
Application Notes and Protocols for the Stereoselective Synthesis of trans-2-Aryl-3-Aminotetrahydrofurans
For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Significance of the trans-2-Aryl-3-Aminotetrahydrofuran Scaffold The tetrahydrofuran...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Significance of the trans-2-Aryl-3-Aminotetrahydrofuran Scaffold
The tetrahydrofuran (THF) ring is a privileged scaffold found in a vast array of natural products and biologically active molecules.[1] When substituted with both an aryl and an amino group at the 2 and 3 positions, respectively, with a defined trans stereochemistry, this motif becomes a critical pharmacophore in modern drug discovery. The rigidified, three-dimensional structure of the trans-2-aryl-3-aminotetrahydrofuran core allows for precise spatial orientation of key functional groups, enabling high-affinity and selective interactions with biological targets. This has led to their investigation in a range of therapeutic areas, including neuroscience, oncology, and infectious diseases.
The stereoselective synthesis of these complex structures, however, presents a significant challenge. The control of relative stereochemistry at two contiguous stereocenters requires carefully designed synthetic strategies. This guide provides an in-depth exploration of two robust and field-proven methodologies for the stereoselective synthesis of trans-2-aryl-3-aminotetrahydrofurans, offering detailed protocols and insights into the underlying chemical principles.
Methodology 1: Diastereoselective Ring-Opening of a trans-2-Aryl-2,3-Epoxy Alcohol Followed by Intramolecular Cyclization
This classical yet highly effective strategy leverages the well-defined stereochemistry of an epoxy alcohol precursor to establish the desired trans relationship in the final tetrahydrofuran product. The key steps involve the stereoselective epoxidation of an allylic alcohol, followed by the regioselective opening of the epoxide with an amine nucleophile and subsequent intramolecular cyclization.
Causality Behind Experimental Choices:
The success of this method hinges on the high stereocontrol achievable in the Sharpless asymmetric epoxidation, which sets the absolute stereochemistry of the epoxide.[2][3][4] The subsequent intramolecular Williamson ether synthesis to form the THF ring is an S(_N)2 reaction that proceeds with inversion of configuration at the carbon bearing the leaving group, thus ensuring the final trans stereochemistry. The choice of a suitable protecting group for the amine is crucial to prevent side reactions and to be easily removable in the final step.
Experimental Workflow Diagram:
Figure 1. Workflow for the synthesis of trans-2-aryl-3-aminotetrahydrofurans via epoxide ring-opening.
Detailed Protocol:
Step 1: Sharpless Asymmetric Epoxidation of trans-Cinnamyl Alcohol
To a stirred solution of powdered 4 Å molecular sieves (5.0 g) in dry dichloromethane (DCM, 250 mL) at -20 °C, add L-(+)-diethyl tartrate (1.2 mL, 7.0 mmol).
After 5 minutes, add titanium(IV) isopropoxide (1.5 mL, 5.0 mmol) and stir for a further 30 minutes at -20 °C.
For applications requiring high enantiopurity, a chiral auxiliary-based approach offers excellent stereocontrol.[5][] This methodology involves the temporary attachment of a chiral molecule to the substrate to direct a stereoselective transformation, after which the auxiliary can be cleaved and recovered.[5] Evans' oxazolidinone auxiliaries are particularly effective in directing aldol reactions to establish the required stereocenters.[7]
Causality Behind Experimental Choices:
The chiral auxiliary, in this case, a derivative of (S)-phenylalanine, creates a sterically hindered environment that forces the incoming electrophile (an aryl aldehyde) to approach from a specific face of the enolate. This results in the formation of a single diastereomer of the aldol adduct. Subsequent reduction and cyclization steps are designed to proceed with high stereochemical fidelity, translating the stereochemistry of the aldol adduct to the final tetrahydrofuran product.
Experimental Workflow Diagram:
Figure 2. Workflow for the chiral auxiliary-directed synthesis of trans-2-aryl-3-aminotetrahydrofurans.
Detailed Protocol:
Step 1: Preparation of the N-Acyloxazolidinone
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (5.3 g, 30 mmol) in dry THF (100 mL) at -78 °C, add n-butyllithium (1.6 M in hexanes, 19.7 mL, 31.5 mmol) dropwise.
Stir for 30 minutes, then add propionyl chloride (2.7 mL, 31.5 mmol).
Allow the reaction to warm to room temperature and stir for 2 hours.
Quench with saturated aqueous NH(_4)Cl and extract with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with brine, dry over MgSO(_4), and concentrate.
Purify by flash chromatography (silica gel, hexanes:ethyl acetate = 7:3) to yield the N-propionyloxazolidinone.
Step 2: Asymmetric Aldol Reaction
Dissolve the N-propionyloxazolidinone (4.7 g, 20 mmol) in dry DCM (80 mL) at 0 °C.
Add di-n-butylboron triflate (1.0 M in DCM, 22 mL, 22 mmol) followed by triethylamine (3.3 mL, 24 mmol).
Stir for 30 minutes at 0 °C, then cool to -78 °C.
Add benzaldehyde (2.0 mL, 20 mmol) dropwise.
Stir at -78 °C for 2 hours, then at 0 °C for 1 hour.
Quench with a pH 7 phosphate buffer, separate the layers, and extract the aqueous layer with DCM (2 x 40 mL).
Dry the combined organic layers over Na(_2)SO(_4) and concentrate to give the aldol adduct.
Parameter
Value
Typical Yield
80-90%
Diastereomeric Ratio
>95:5
Step 3: Reductive Cleavage of the Auxiliary and Cyclization
Dissolve the aldol adduct (crude from the previous step) in a 1:1 mixture of THF and water (100 mL).
Add lithium borohydride (0.87 g, 40 mmol) at 0 °C.
Stir for 4 hours at room temperature.
Carefully add 1 M HCl to quench the excess reagent until the pH is ~2.
Extract with ethyl acetate (3 x 75 mL), dry over Na(_2)SO(_4), and concentrate.
The crude 1,3-diol is then dissolved in dry THF (50 mL) and treated with triphenylphosphine (6.3 g, 24 mmol) and diethyl azodicarboxylate (DEAD, 4.2 mL, 24 mmol) at 0 °C.
Stir at room temperature overnight.
Concentrate and purify by flash chromatography (silica gel, hexanes:ethyl acetate = 4:1) to yield the trans-2-aryl-3-hydroxymethyltetrahydrofuran.
Step 4: Conversion to the Amine
Dissolve the alcohol (2.8 g, 15 mmol) in dry DCM (50 mL) and add triethylamine (2.5 mL, 18 mmol).
Cool to 0 °C and add methanesulfonyl chloride (1.3 mL, 16.5 mmol).
Stir for 1 hour at 0 °C.
Wash with water and brine, dry over Na(_2)SO(_4), and concentrate to give the mesylate.
Dissolve the crude mesylate in dimethylformamide (DMF, 50 mL) and add sodium azide (1.5 g, 22.5 mmol).
Heat to 80 °C for 6 hours.
Cool, pour into water, and extract with ethyl acetate (3 x 50 mL).
Wash with brine, dry, and concentrate to yield the azide.
Dissolve the azide in THF (50 mL) and add triphenylphosphine (4.7 g, 18 mmol) followed by water (0.5 mL).
Stir at room temperature overnight.
Concentrate and purify by flash chromatography to yield the final product, trans-2-aryl-3-aminotetrahydrofuran.
Parameter
Value
Overall Yield (from N-propionyloxazolidinone)
35-45%
Enantiomeric Excess (ee)
>98%
Characterization and Validation
The stereochemical outcome of the synthesis should be rigorously confirmed using a combination of spectroscopic and analytical techniques:
NMR Spectroscopy: The relative stereochemistry of the 2,3-disubstituted tetrahydrofurans can be determined by analyzing the coupling constants between H-2 and H-3 in the
H NMR spectrum. For the trans isomer, a smaller coupling constant (typically 2-5 Hz) is expected compared to the cis isomer (typically 6-9 Hz). Nuclear Overhauser Effect (NOE) experiments can provide further confirmation of the spatial proximity of the substituents.
Chiral HPLC: The enantiomeric excess of the final product should be determined by high-performance liquid chromatography (HPLC) using a chiral stationary phase.
Conclusion
The stereoselective synthesis of trans-2-aryl-3-aminotetrahydrofurans is a challenging yet achievable goal with the appropriate choice of methodology. The two protocols detailed in this guide, one based on the diastereoselective ring-opening of an epoxide and the other on a chiral auxiliary-directed approach, provide reliable and reproducible routes to these valuable scaffolds. The choice between these methods will depend on the specific requirements of the research, such as the need for high enantiopurity and the scale of the synthesis. By understanding the underlying principles and carefully executing the experimental procedures, researchers can confidently access these important building blocks for drug discovery and development.
References
Borhan, B., et al. (2004). Synthesis of Diastereomerically and Enantiomerically Pure 2,3-Disubstituted Tetrahydrofurans Using a Sulfoxonium Ylide. Journal of the American Chemical Society, 126(42), 13540-13541. [Link]
Wolfe, J. P., & Rossi, M. A. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(18), 2347-2375. [Link]
Borhan, B., et al. (2004). Synthesis of Diastereomerically and Enantiomerically Pure 2,3-Disubstituted Tetrahydrofurans Using a Sulfoxonium Ylide. Figshare. [Link]
Bull, J. A., et al. (2010). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization: Access to the Cordigol Ring System. Organic Letters, 12(5), 900-903. [Link]
Borhan, B., et al. (2004). Synthesis of Diastereomerically and Enantiomerically Pure 2,3-Disubstituted Tetrahydrofurans Using a Sulfoxonium Ylide. Chemistry. [Link]
Crimmins, M. T., & Shams, G. (2001). Diastereoselective synthesis of 2,3,5-trisubstituted tetrahydrofurans via cyclofunctionalization reactions. Evidence of stereoelectronic effects. The Journal of Organic Chemistry, 66(26), 8992-8996. [Link]
Bull, J. A., et al. (2010). Stereoselective synthesis of cis- and trans-2,3-disubstituted tetrahydrofurans via oxonium-prins cyclization: access to the cordigol ring system. Organic Letters, 12(5), 900-903. [Link]
Wikipedia contributors. (2024, January 21). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Asian Journal of Organic Chemistry, 7(10), 2068-2071. [Link]
Pan, S. C. (2013). Organocatalytic asymmetric synthesis of β³-amino acid derivatives. Organic & Biomolecular Chemistry, 11(29), 4737-4749. [Link]
Li, Z., et al. (2021). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications, 57(88), 11671-11674. [Link]
Ortiz-Alvarado, R., & Andrade-López, N. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3), 1-17. [Link]
Hayashi, Y., et al. (2011). Organocatalyst-mediated asymmetric one-pot/two domino/three-component coupling reactions for the synthesis of trans-hydrindanes. Beilstein Journal of Organic Chemistry, 7, 1378-1384. [Link]
Application Note: High-Precision Synthesis of Functionalized Oxolanes from Amino-Alcohol Precursors
Part 1: Strategic Overview & Mechanistic Logic The "Heteroatom Competition" Challenge The conversion of amino-alcohols to oxolanes (tetrahydrofurans, THFs) presents a fundamental chemoselectivity challenge: Nitrogen is a...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Strategic Overview & Mechanistic Logic
The "Heteroatom Competition" Challenge
The conversion of amino-alcohols to oxolanes (tetrahydrofurans, THFs) presents a fundamental chemoselectivity challenge: Nitrogen is a better nucleophile than Oxygen.
In a standard amino-alcohol precursor (e.g., 4-amino-1-butanol derivatives), intramolecular cyclization favors the formation of pyrrolidines (N-alkylation) over oxolanes (O-alkylation) by orders of magnitude. This is dictated by the higher nucleophilicity of the amine lone pair compared to the hydroxyl group.
To successfully synthesize oxolanes—specifically high-value scaffolds like chiral 3-aminotetrahydrofurans (critical pharmacophores in HIV protease inhibitors like Amprenavir)—the synthetic strategy must rigorously suppress N-nucleophilicity while activating the oxygen nucleophile.
The "Protect-Activate-Cyclize" Strategy
This protocol utilizes a thermodynamically controlled pathway to ensure exclusive O-cyclization.
N-Protection (The Gatekeeper): The amine must be masked with an electron-withdrawing group (EWG) such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). This reduces the Lewis basicity of the nitrogen, rendering it non-nucleophilic under the cyclization conditions.
Selective Activation: In chiral amino-diols (the most common precursors), the primary alcohol is selectively converted into a leaving group (Tosylate/Mesylate) due to steric accessibility.
Base-Mediated Closure: A strong base deprotonates the remaining secondary alcohol, which then performs an intramolecular
attack on the primary electrophile to close the oxolane ring.
Part 2: Mechanistic Pathway Visualization
The following diagram illustrates the bifurcation between the unwanted pyrrolidine pathway and the desired oxolane pathway, highlighting the critical control points.
Figure 1: Chemoselectivity logic flow. N-protection is the binary switch that disables pyrrolidine formation, forcing the reaction down the oxolane pathway via O-alkylation.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of (S)-3-(Boc-amino)tetrahydrofuran
Target: Chiral 3-aminotetrahydrofuran from L-Aspartic Acid.
Mechanism: Reduction of diester
Cyclization Base: Sodium Hydride (NaH, 60% dispersion in oil) or Potassium tert-butoxide (
).
Solvents: Anhydrous THF, DCM.
2. Step-by-Step Methodology
Step 1: Reduction to N-Boc-Amino Diol
Dissolve N-Boc-L-aspartic acid dimethyl ester (10.0 g, 38.3 mmol) in anhydrous THF (100 mL) under nitrogen.
Cool to 0°C. Add
(2.0 M in THF, 38.3 mL) dropwise over 30 mins. Caution: Exothermic, gas evolution.
Allow to warm to Room Temperature (RT) and stir for 4 hours.
Quench: Cool to 0°C. Carefully add sat.
solution.
Extract with Ethyl Acetate (3x). Dry organics over
and concentrate.
Result:(S)-2-(Boc-amino)-1,4-butanediol . (Yield typically >90%).
Step 2: Regioselective Monotosylation
Rationale: The primary alcohol at C4 is sterically less hindered than the secondary alcohol at C2 (proximal to the Boc-amine), allowing selective activation.
Dissolve the diol (5.0 g, 24.4 mmol) in dry Pyridine (50 mL) or DCM/Et3N.
Cool to 0°C. Add TsCl (4.65 g, 24.4 mmol, 1.0 equiv ) portion-wise. Do not use excess TsCl to avoid ditosylation.
Stir at 0°C for 4–6 hours. Monitor by TLC (Target
~0.5, Diol ~0.1).
Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), sat.
, and brine.
Result:Primary monotosylate intermediate .
Step 3: Cyclization (Ring Closure)
Dissolve the crude monotosylate in anhydrous THF (0.1 M concentration).
Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) in small portions.
Allow to warm to RT and stir for 2–4 hours.
Observation: The secondary alkoxide forms and attacks the primary tosylate.
Quench: Add water carefully. Extract with Ether or EtOAc.[1]
Purification: Silica gel chromatography (Hexanes/EtOAc).
Target: Substituted Oxolanes from Alkenyl Amino-Alcohols.
Context: Useful for constructing the THF ring from acyclic alkene precursors.
Substrate: N-protected amino-alkene with a pendant hydroxyl group (homoallylic alcohol).
Reaction: Dissolve substrate in MeCN or DCM.
Reagent: Add Iodine (
, 3 equiv) and (3 equiv).
Mechanism: Iodine activates the alkene (iodonium ion). The hydroxyl group attacks the activated alkene (5-exo-tet cyclization).
Result: Iodomethyl-substituted oxolane. The iodide can be subsequently reduced (radical dehalogenation) or substituted.
Part 4: Troubleshooting & Critical Controls
Regioselectivity Failure (Pyrrolidine Formation)
Symptom: Formation of N-heterocycle instead of O-heterocycle.
Cause: Loss of N-protection (Boc cleavage) or insufficient electron withdrawal.
Solution: Ensure basic conditions are maintained during cyclization (NaH is safe for Boc). Avoid acidic workups prior to cyclization. If using Cbz, ensure no hydrogenolysis conditions are present.
Racemization
Risk: The stereocenter at C2 (carrying the amine) is preserved because the C-O bond at that center is not broken (the secondary OH acts as the nucleophile).
Exception: If the reaction conditions are too harsh (high heat with strong base), elimination to an enol ether might occur. Keep cyclization temperature < 40°C.
Oligomerization
Symptom: Low mass balance, gummy baseline material.
Cause: Intermolecular reaction (polymerization) instead of intramolecular cyclization.
Solution:High Dilution Principle. Run the cyclization step at 0.05 M to 0.1 M concentration to favor intramolecular kinetics.
Part 5: References
Ghosh, A. K., et al. "Stereoselective Synthesis of 3-Aminotetrahydrofuran: A Privileged Ligand for HIV Protease Inhibitors." Journal of Organic Chemistry, 2011.[2] (Contextual validation from search results 1.2, 1.5).
Vasconcelos, R. S., et al. "Synthesis of tetrahydrofurans by cyclization of homoallylic alcohols with iodine/iodine(III)."[2] Journal of Organic Chemistry, 2011.[2]
BenchChem Technical Support. "Synthesis of Amino Alcohol Compounds: Protocols for Activation and Cyclization." BenchChem Application Notes, 2025.
Dussault, P. H., et al. "Stereoselective Synthesis of Cyclic Ethers via Intramolecular Williamson Etherification." Organic Letters, 2005.[3]
Mandal, A. K., et al. "One-pot synthesis of cyclic ethers using Williamson etherification protocol."[3] ResearchGate Archives, 2006.
protecting group strategies for tetrahydrofuran-3-amine synthesis
Abstract & Strategic Overview Tetrahydrofuran-3-amine (3-aminotetrahydrofuran) is a high-value pharmacophore found in numerous active pharmaceutical ingredients (APIs), including SGLT2 inhibitors (e.g., Empagliflozin int...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
Tetrahydrofuran-3-amine (3-aminotetrahydrofuran) is a high-value pharmacophore found in numerous active pharmaceutical ingredients (APIs), including SGLT2 inhibitors (e.g., Empagliflozin intermediates) and adenosine A1 receptor agonists (e.g., Tecadenoson). Its synthesis presents a unique chemoselective challenge: the competition between oxygen and nitrogen nucleophiles during ring closure.
In the cyclization of acyclic precursors (typically 2-amino-1,4-butanediol derivatives), the nitrogen atom is kinetically more nucleophilic than the oxygen. Without proper masking, the thermodynamically favored product is often the pyrrolidine (via N-alkylation) rather than the desired tetrahydrofuran (via O-alkylation).
This Application Note details the "Amide-Deactivation Strategy," utilizing Benzoyl (Bz) or similar electron-withdrawing groups to suppress nitrogen nucleophilicity, ensuring exclusive formation of the ether linkage. We compare this against carbamate (Boc/Cbz) strategies and provide a validated protocol for the chiral pool synthesis starting from L-aspartic acid.
Strategic Analysis: Protecting Group Decision Matrix
The choice of protecting group (PG) dictates the cyclization method and the final isolation form.
Mitsunobu cyclization or base-mediated displacement.
Not recommended for cyclization step.
Gabriel-type synthesis.
Visualizing the Strategic Pathway
The following decision tree illustrates the critical logic flow for selecting the synthesis route based on the protecting group.
Figure 1: Decision matrix for protecting group selection. Green paths indicate the most robust industrial strategies.
Detailed Protocol: The Aspartic Acid "Chiral Pool" Route
This protocol describes the synthesis of (S)-3-aminotetrahydrofuran hydrochloride from L-aspartic acid .[1][2] This route preserves the chiral center and utilizes the Benzoyl group to direct the cyclization.
Phase 1: Protection & Reduction
Objective: Convert L-Aspartic acid to (S)-N-benzoyl-2-aminobutane-1,4-diol.
N-Benzoylation:
Dissolve L-Aspartic acid in aqueous NaOH (2 eq).
Cool to 0°C. Add Benzoyl chloride (1.1 eq) dropwise while maintaining pH >9 with additional NaOH.
Acidify with HCl to precipitate N-benzoyl-L-aspartic acid . Filter and dry.
Objective: Chemoselective ring closure to the THF ring.
Mechanism: Acid-catalyzed dehydration. The Benzoyl group reduces the electron density on the Nitrogen, making it non-nucleophilic. The Oxygen of the 4-hydroxyl group attacks the activated 1-hydroxyl (or vice versa), closing the 5-membered ether ring.
Step-by-Step Protocol:
Setup: Charge a reactor equipped with a Dean-Stark trap with (S)-2-benzamido-1,4-butanediol (1.0 eq).
Reaction: Heat to reflux (approx. 110°C). Monitor water collection in the Dean-Stark trap.
Note: Reaction is complete when water evolution ceases (typically 3-6 hours).
Workup: Cool to RT. Wash organic layer with sat. NaHCO3 (to remove acid) and Brine.
Isolation: Concentrate Toluene to yield crude (S)-N-benzoyl-3-aminotetrahydrofuran . Can be recrystallized from Isopropanol/Heptane.
Phase 3: Deprotection & Salt Formation
Objective: Remove the Benzoyl group and isolate the stable salt.
Hydrolysis: Dissolve the intermediate in 6N HCl (aq). Reflux for 12-24 hours.
Alternative: Base hydrolysis (NaOH/EtOH) followed by acidification.
Extraction: Cool to RT. Extract with Dichloromethane (DCM) to remove the cleaved Benzoic acid by-product. Retain the aqueous layer (contains the product amine salt).
Isolation: Concentrate the aqueous layer to dryness or lyophilize.
Final Product:(S)-3-aminotetrahydrofuran hydrochloride .
Appearance: White to off-white hygroscopic solid.
Process Workflow Diagram
Figure 2: Step-by-step synthesis workflow from Chiral Pool to Final Salt.
Troubleshooting & Critical Control Points
Issue
Probable Cause
Corrective Action
Pyrrolidine Formation
Nitrogen nucleophilicity was not suppressed.
Ensure Benzoyl or Phthalimide protection is used. Do not use Benzyl or Alkyl groups during cyclization.
Racemization
Strong base exposure or SN1 pathway.
Avoid strong bases during esterification. Ensure cyclization is strictly SN2-like (primary alcohol displacement).
Low Yield in Cyclization
Incomplete water removal.
Ensure efficient Dean-Stark operation or add molecular sieves.
Product Loss during Workup
High water solubility of free amine.
Never attempt to isolate the free amine by aqueous extraction. Isolate as the HCl salt or keep in organic solution.
References
Patent CN102391214A : Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride. (Describes the Aspartic Acid -> Benzoyl -> Diol -> Cyclization route).
Patent CN105218490B : Preparation method of (R)-tetrahydrofuran-3-amine. (Discusses industrial scale-up and alternative routes).
Ghosh, A. K., et al. (2019). Potent HIV-1 protease inhibitors incorporating squaramide-derived P2 ligands.[1] Bioorganic & Medicinal Chemistry Letters. (Cites the use of 3-aminotetrahydrofuran derivatives).
Organic Chemistry Portal : Protecting Groups. (General reference for stability of Benzoyl vs. Boc groups).
Application Note: Chemoselective Hydrogenation and Stabilization of Furan-3-Amine Precursors
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Purpose: To provide mechanistically grounded, self-validating protocols for the reduction of 3-nitrofurans to furan-3-...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Document Purpose: To provide mechanistically grounded, self-validating protocols for the reduction of 3-nitrofurans to furan-3-amines, overcoming the inherent instability of the furan-3-amine nucleus and the susceptibility of the furan ring to over-reduction.
Mechanistic Challenges in Furan-3-Amine Synthesis
Furan-3-amines are highly valuable heterocyclic scaffolds in medicinal chemistry, yet they are notoriously difficult to synthesize and isolate[6]. The challenge is twofold, requiring precise control over both the reduction thermodynamics and the post-reduction intermediate stability:
Furan Ring Susceptibility: Under standard catalytic hydrogenation conditions (e.g., high-pressure
over or ), the furan ring is highly susceptible to hydrogenolysis (cleavage of the bond) or complete over-reduction to tetrahydrofuran-3-amine (THFA) [2].
Inherent Intermediate Instability: Unlike 2-aminofurans or anilines, the 3-aminofuran nucleus is thermodynamically unstable. Computational studies reveal that its enthalpy of tautomerization is remarkably low (
) [1]. Consequently, the primary amine rapidly tautomerizes to an imine, which subsequently undergoes hydrolytic ring-opening to form 4-hydroxybutyronitrile derivatives and polymeric degradation products.
To successfully isolate furan-3-amine derivatives, the reduction must be chemoselective (targeting only the nitro/azide group) and coupled with in situ trapping (e.g., acylation) to covalently stabilize the amine before tautomerization can occur.
Visualizing the Reaction Pathway
The following workflow illustrates the competing kinetic pathways during the reduction of 3-nitrofuran. To achieve high yields, the reaction conditions must heavily favor the "Immediate Trapping" pathway over "Spontaneous Tautomerization."
Fig 1. Workflow of 3-aminofuran synthesis showing competing degradation and stabilization pathways.
Quantitative Condition Matrix
Selecting the correct reduction system is critical. The table below summarizes the efficacy of various reduction conditions based on chemoselectivity and product preservation.
Reduction System
Reagents & Conditions
Temp (°C)
Furan Ring Preservation
3-Aminofuran Stability
Typical Yield (Protected)
Direct Hydrogenation
(50 psi), 10% , MeOH
25
Low (Over-reduction to THFA)
Poor (Rapid degradation)
< 20%
Transfer Hydrogenation
, , , MeOH
0 to 25
High
Trapped in situ (High)
75 - 85%
Chemical Reduction
, EtOAc/EtOH
70
Excellent
Moderate (Requires rapid workup)
65 - 80%
Green Catalysis
NPs, ,
25
High
Moderate
~ 82%
Data synthesized from established transfer hydrogenation [3], tin-mediated reduction [4], and nanoparticle catalysis [5] methodologies.
Validated Experimental Protocols
The following protocols are designed as self-validating systems . Built-in quality control (QC) checkpoints allow the scientist to verify causality and reaction progress in real-time.
Protocol A: Catalytic Transfer Hydrogenation with In Situ Boc-Protection
Mechanism & Causality: This protocol utilizes ammonium formate as a mild, in situ hydrogen donor. By avoiding high-pressure
gas, the effective concentration of hydrogen remains low, preventing the reduction of the furan bonds [3]. The addition of prior to the reductant ensures that the highly reactive 3-aminofuran is acylated the moment it is generated, outcompeting the tautomerization pathway.
Step-by-Step Procedure:
Reaction Assembly: To a rigorously dried 100 mL round-bottom flask, add 3-nitrofuran (1.0 eq, 10 mmol) and Di-tert-butyl dicarbonate (
, 1.5 eq, 15 mmol).
Solvent & Catalyst: Dissolve the mixture in anhydrous methanol (40 mL). Cool the flask to 0 °C using an ice bath. Causality: Low temperatures slow the kinetic rate of furan ring-opening. Carefully add 10 wt%
(0.05 eq, 5 mol%).
Reductant Addition: Slowly add ammonium formate (
, 4.0 eq, 40 mmol) in small portions over 15 minutes.
and gas evolution) should be observed, confirming the active catalytic decomposition of the formate on the palladium surface.
Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
Self-Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 7:3). The UV-active yellow spot of 3-nitrofuran should disappear, replaced by a higher
, less polar spot (the Boc-protected amine). Baseline streaking (indicative of degraded 3-aminofuran) should be minimal.
Workup: Filter the reaction mixture through a tight pad of Celite to remove the
. Caution: Do not let the dry out completely to avoid pyrophoric ignition. Concentrate the filtrate under reduced pressure.
Purification: Redissolve the crude residue in EtOAc, wash with water and brine, dry over
, and purify via flash chromatography to yield the stable tert-butyl (furan-3-yl)carbamate.
Protocol B: Chemoselective Chemical Reduction using Tin(II) Chloride
Mechanism & Causality: For substrates where
causes unwanted side reactions (e.g., dehalogenation of halogenated furans), acts as a highly chemoselective single-electron transfer reductant. It exclusively reduces the nitro group without coordinating to the furan ring [4].
Step-by-Step Procedure:
Reaction Assembly: Dissolve the 3-nitrofuran derivative (1.0 eq, 10 mmol) in a 1:1 mixture of EtOAc and EtOH (50 mL). Causality: This solvent blend ensures the solubility of both the organic substrate and the inorganic tin salt.
Reduction: Add
(5.0 eq, 50 mmol) in one portion. Equip the flask with a reflux condenser and heat to 70 °C under a nitrogen atmosphere for 2 hours.
Self-Validation Checkpoint 1: The reaction mixture will transition from a vibrant yellow/orange to a pale or colorless solution as the nitro chromophore is destroyed.
Quenching (Critical Step): Cool the mixture to 0 °C. Carefully pour the mixture into crushed ice. Slowly add saturated aqueous
under vigorous stirring until the aqueous layer reaches pH 8.
Self-Validation Checkpoint 2: A thick, milky white precipitate of tin(II/III) hydroxides will form. Causality: The pH must reach 8 to ensure complete precipitation of the tin salts. If the solution remains acidic, the newly formed 3-aminofuran will undergo rapid acid-catalyzed ring opening.
Extraction: Filter the thick suspension through Celite to remove the tin salts. Extract the filtrate with EtOAc (
).
Immediate Derivatization: Because the free 3-aminofuran is isolated here, it must be used immediately in the next synthetic step (e.g., amide coupling or Diels-Alder reaction) or stored at -80 °C to prevent degradation.
References
Lingham, A. R., et al. "Studies Toward the Synthesis of Salvinorin A." RMIT Research Repository, 2007.
"Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover.
"Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives.
"Selective reduction of nitro group without affecting other functional groups." Benchchem.
Ahmad, Zubair, et al.
"Two-Step Preparation of Diverse 3-Amidofurans
Application
Application Notes and Protocols for the Safe Handling and Storage of Fluorinated Tetrahydrofuran Amines
For Researchers, Scientists, and Drug Development Professionals Introduction The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery.[1][2] Fluorination can prof...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery.[1][2] Fluorination can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and basicity (pKa), often leading to improved pharmacokinetic and pharmacodynamic profiles.[3][4][5] Fluorinated tetrahydrofuran amines represent a promising class of compounds, combining the favorable attributes of the tetrahydrofuran ring, a common motif in biologically active molecules, with the unique modulatory effects of fluorine.[6] However, the introduction of a fluorine atom, particularly in proximity to an amine, can also introduce specific handling and storage challenges.
These application notes provide a comprehensive guide to the safe handling, storage, and use of fluorinated tetrahydrofuran amines, grounded in an understanding of their chemical properties. The protocols and recommendations herein are designed to ensure the integrity of the compounds and the safety of laboratory personnel.
Chemical and Physical Properties: A Dual Nature
The properties of fluorinated tetrahydrofuran amines are a blend of their constituent parts: the tetrahydrofuran ring, the amine functional group, and the fluorine substituent.
The Influence of the Tetrahydrofuran Ring
The tetrahydrofuran (THF) moiety imparts a degree of polarity and water miscibility to the molecule.[7] However, like other ethers, THF is susceptible to the formation of explosive peroxides upon prolonged exposure to air and light.[8][9] This risk is a critical consideration for the storage of any THF-containing compound.
The Amine Functional Group: Modulated Basicity
Amines are basic due to the lone pair of electrons on the nitrogen atom.[10] However, the high electronegativity of fluorine significantly reduces the basicity of nearby amino groups through a strong inductive effect.[4] For instance, a β-fluorine atom can lower the pKa of a linear aliphatic amine from approximately 10.7 to around 9.0.[4] This attenuated basicity can be advantageous in drug design, potentially reducing off-target effects, but it also alters the chemical reactivity of the amine.
The Carbon-Fluorine Bond: Stability with Caveats
The carbon-fluorine bond is exceptionally strong, which generally contributes to the metabolic stability of fluorinated compounds.[3][11] However, the stability of fluorinated amines can be context-dependent. For example, α-fluoroamines are often unstable and prone to intramolecular elimination.[10] This instability can be mitigated by structural constraints, such as positioning the fluorine atom at a bridgehead carbon, which would violate Bredt's rule upon elimination.[10] For β- and γ-fluoroamines, which are more common in drug discovery, the stability is generally higher.[12]
Table 1: Representative Physicochemical Properties of a Fluorinated Tetrahydrofuran Amine
Property
Representative Value/Information
Rationale and Implications
Appearance
Colorless to pale yellow liquid or solid
Visual inspection is a first-line check for degradation.
pKa
7.0 - 9.0
The fluorine atom significantly reduces the basicity compared to non-fluorinated analogs, impacting its reactivity and salt formation.[4]
Amines can react exothermically with acids and are incompatible with many reactive functional groups.[13][14]
Safe Handling and Personal Protective Equipment (PPE)
Given the potential hazards, including irritation, toxicity, and the risk of peroxide formation, a stringent safety protocol is mandatory when handling fluorinated tetrahydrofuran amines.
Engineering Controls
Chemical Fume Hood: All manipulations of fluorinated tetrahydrofuran amines, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[15]
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[15]
Personal Protective Equipment (PPE)
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[16]
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[16]
Protective Clothing: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory to protect the skin.[17]
Respiratory Protection: For situations with a high risk of aerosol generation or in case of a spill, a NIOSH-approved respirator may be necessary.[18]
Storage and Stability
Proper storage is critical to maintain the integrity and safety of fluorinated tetrahydrofuran amines.
Containers: Store in tightly sealed, airtight containers made of compatible materials such as amber glass or high-density polyethylene (HDPE) to protect from light and air.[15]
Atmosphere: For long-term storage or for compounds known to be particularly oxygen-sensitive, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[9]
Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[15][16]
Segregation: Store separately from incompatible materials, particularly strong oxidizing agents, acids, and bases.[14]
Peroxide Prevention: Due to the tetrahydrofuran moiety, these compounds are potential peroxide formers.[8][9]
Containers should be dated upon receipt and upon opening.
Test for peroxides periodically (e.g., every 3-6 months) using peroxide test strips.
If peroxides are detected, the material should be handled with extreme caution and disposed of appropriately. Do not attempt to distill or concentrate peroxidized material.
Experimental Protocols
The following protocols provide a framework for common laboratory procedures involving fluorinated tetrahydrofuran amines.
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of a fluorinated tetrahydrofuran amine for use in biological assays or chemical reactions.
Caption: Workflow for Preparing a Stock Solution.
Step-by-Step Methodology:
Preparation:
Don all required PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
Perform all operations within a certified chemical fume hood.
Retrieve the container of the fluorinated tetrahydrofuran amine from its designated storage location.
Visually inspect the container for any signs of peroxide formation (e.g., crystal formation around the cap) or degradation (e.g., discoloration). If any are observed, do not proceed and consult with your institution's safety officer.
Weighing:
Tare a clean, dry vial on an analytical balance.
Carefully transfer the required amount of the amine into the tared vial. For liquids, use a calibrated pipette. For solids, use a clean spatula.
Immediately and securely recap the main stock container to minimize exposure to air.
Record the exact mass of the transferred compound.
Dissolution:
Add the appropriate volume of the desired solvent (e.g., DMSO, ethanol, or an aqueous buffer) to the vial containing the weighed amine.
Mix the solution by vortexing or gentle sonication until the compound is fully dissolved.
Clearly label the newly prepared solution with the compound identifier, concentration, solvent, and date of preparation.
Storage:
Seal the vial containing the stock solution tightly. For long-term storage, consider using a vial with a PTFE-lined cap.
Store the solution under the recommended conditions, which may include refrigeration or freezing, and protection from light.
Waste Disposal
All waste containing fluorinated tetrahydrofuran amines, including empty containers, contaminated PPE, and solutions, must be disposed of as hazardous chemical waste.
Segregation: Do not mix fluorinated organic waste with non-halogenated waste streams.[19]
Containerization: Collect all waste in a clearly labeled, sealed, and compatible waste container.
Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed instructions.[19]
Caption: Waste Disposal Workflow.
Conclusion
Fluorinated tetrahydrofuran amines are a valuable class of compounds in drug discovery and development, offering a unique combination of properties.[2][3][6] A thorough understanding of their potential hazards, particularly those related to the amine functionality, the peroxide-forming nature of the THF ring, and the influence of the fluorine substituent, is paramount for their safe and effective use. By adhering to the guidelines and protocols outlined in these application notes, researchers can mitigate risks, ensure the integrity of their experiments, and foster a safe laboratory environment.
References
Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC. [Link]
(PDF) Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ResearchGate. [Link]
Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. PMC. [Link]
Peroxide Forming Chemicals. Environmental Health & Safety (EHS). [Link]
Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. [Link]
Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis. PMC. [Link]
Structures of selected drugs containing THF ring. ResearchGate. [Link]
Handling Fluorinated Gases as Solid Reagents. Thieme Chemistry. [Link]
Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ChemRxiv. [Link]
Ethers and peroxide forming compounds. Western Sydney University. [Link]
pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A. [Link]
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. [Link]
Determination of p K a values of fluorocompounds in water using 19 F NMR. ResearchGate. [Link]
Site-Specific β-C(sp3)–H Fluorination of N-Substituted Amines. ChemRxiv. [Link]
Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi- chromic 19F Magnetic Resonance Spectroscopy and. Rsc.org. [Link]
fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Macquarie University. [Link]
Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. Organic Letters. [Link]
A)–C) Changes in pKa(H) measured for amines 1,4–6 a{α,1–3},... ResearchGate. [Link]
Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry. [Link]
Peroxide-Forming Chemical. Environmental Health and Safety. [Link]
Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of β-Fluoroamines. Journal of the American Chemical Society. [Link]
A general, enantioselective synthesis of β- and γ-fluoroamines. PMC. [Link]
CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
separation of cis and trans 2-(3,4-difluorophenyl)oxolan-3-amine isomers
Title: Technical Support Center: Separation of cis and trans 2-(3,4-difluorophenyl)oxolan-3-amine Isomers Overview The synthesis of 2-(3,4-difluorophenyl)oxolan-3-amine (a critical tetrahydrofuran-based pharmaceutical in...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Technical Support Center: Separation of cis and trans 2-(3,4-difluorophenyl)oxolan-3-amine Isomers
Overview
The synthesis of 2-(3,4-difluorophenyl)oxolan-3-amine (a critical tetrahydrofuran-based pharmaceutical intermediate) typically yields a mixture of cis and trans diastereomers. Because the relative stereochemistry between the C2-aryl group and the C3-amine dictates the molecule's pharmacological profile, isolating these isomers with high diastereomeric excess (de) and enantiomeric excess (ee) is a strict requirement in drug development. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to overcome common separation bottlenecks.
Workflow Visualization
Fig 1. Strategic workflow for the separation and resolution of oxolan-3-amine stereoisomers.
Troubleshooting & FAQs
Q1: My cis and trans isomers are co-eluting or streaking heavily during silica gel flash chromatography. How can I improve resolution?Causality: The primary amine group at the C3 position of the oxolane ring acts as a strong hydrogen bond donor and acceptor. On standard bare silica, these amines interact strongly with acidic silanol groups, causing severe peak tailing, band broadening, and ultimate co-elution of the diastereomers.
Solution: You must suppress the silanol interactions.
Pre-treat the silica column by flushing it with 1-2% Triethylamine (TEA) in your non-polar solvent (e.g., hexanes) before loading your sample. Maintain 1% TEA in your mobile phase throughout the run.
For highly stubborn mixtures, switch to an amine-functionalized (NH2) silica stationary phase. The cis isomer typically elutes first due to its more compact hydrodynamic volume and distinct dipole moment compared to the trans geometry, a phenomenon well-documented in the structural assignment of related 2-phenyltetrahydrofuran-3-amines [1].
Q2: During diastereomeric salt resolution using chiral acids, I am getting a low diastereomeric excess (de) in the precipitate. What is going wrong?Causality: Low de during fractional crystallization usually indicates kinetic trapping. If the solution cools too rapidly, the system crashes out, and the less soluble salt matrix physically entraps the more soluble isomer. Furthermore, the solvent system may not provide a sufficient solubility differential between the cis-salt and trans-salt.
Solution: Shift the system from kinetic to thermodynamic control.
Dissolve the crude amine and the resolving agent—such as (R)-(-)-mandelic acid, which is highly effective for structurally analogous 2-aryl-cycloalkylamines [2]—in a refluxing solvent (e.g., Isopropanol/Water).
Implement a controlled cooling ramp (e.g., 5°C/hour) rather than ambient crash-cooling.
Seed the solution with enantiopure crystals of the desired salt at the metastable zone width to force selective nucleation.
Q3: How do I accurately confirm the relative stereochemistry (cis vs. trans) of my separated fractions?Causality: 1D 1H-NMR is often insufficient due to overlapping multiplets in the oxolane ring system.
Solution: Utilize 2D 1H-1H NOESY NMR. In the cis isomer, strong Nuclear Overhauser Effect (NOE) cross-peaks will be observed between the C2-proton and the C3-proton, as they reside on the same face of the tetrahydrofuran ring. In the trans isomer, this cross-peak will be absent or significantly weaker [1].
Q4: How do I quantify the enantiomeric excess (ee) of the resolved fractions?Causality: Standard reverse-phase C18 columns can separate the cis and trans diastereomers but cannot resolve the enantiomers within those pairs.
Solution: Employ a chiral stationary phase (CSP) HPLC column. An immobilized polysaccharide-based column (e.g., Chiralpak AD-H) under normal phase conditions (Hexane/Isopropanol/Diethylamine 90:10:0.1) typically resolves all four stereoisomers. The basic additive (DEA) is critical to maintain sharp peak shapes.
Step-by-Step Methodologies
Protocol 1: Chromatographic Separation of cis/trans Racemates (Discovery Scale)
Self-Validating Step: The presence of two distinct spots on a TLC plate (developed in the mobile phase) confirms the viability of the separation before committing to the column.
Preparation: Prepare a mobile phase of Hexanes/Ethyl Acetate/Triethylamine (TEA) in a 70:29:1 ratio.
Column Packing: Slurry pack a silica gel column using the prepared mobile phase. Flush with at least 3 column volumes (CV) to fully deactivate the acidic silanol groups with TEA.
Loading: Dissolve the crude 2-(3,4-difluorophenyl)oxolan-3-amine in a minimum volume of the mobile phase and load it carefully onto the column head.
Elution: Elute isocratically. Monitor fractions via TLC (ninhydrin stain is highly sensitive for primary amines). The cis-isomer will elute first, followed by the trans-isomer.
Recovery: Pool the respective fractions and concentrate under reduced pressure. Note: Co-evaporate with toluene twice to remove residual TEA before proceeding to downstream assays.
Protocol 2: Diastereomeric Salt Resolution (Process Scale)
Self-Validating Step: The optical rotation of the liberated free base must match the theoretical value; if it is lower, a second recrystallization is required.
Salt Formation: In a reactor, dissolve 1.0 equivalent of the trans-enriched racemate in 10 volumes of Isopropanol (IPA). Heat to 70°C.
Acid Addition: Slowly add a solution of 1.0 equivalent of (R)-(-)-mandelic acid dissolved in 2 volumes of IPA [2].
Thermodynamic Crystallization: Maintain at 70°C for 1 hour. Cool the mixture to 60°C and add 1% w/w seed crystals of the desired diastereomeric salt.
Cooling Ramp: Cool the reactor to 20°C at a strict rate of 5°C/hour. Stir at 20°C for an additional 4 hours.
Filtration & Free-basing: Filter the precipitate and wash with cold IPA. To liberate the enantiopure free base, suspend the salt in Dichloromethane (DCM) and wash with 1M aqueous NaOH until the aqueous layer pH is >10. Extract, dry over Na2SO4, and concentrate.
Quantitative Data: Separation Strategy Comparison
Separation Method
Target Scale
Typical Yield
Typical Purity (de/ee)
Key Advantages
Primary Limitations
Silica Gel Chromatography
< 10 g
85 - 90%
> 95% de / 0% ee
Rapid isolation of diastereomers; no specialized reagents needed.
High solvent consumption; does not resolve enantiomers.
Diastereomeric Salt Resolution
> 10 g (Kilo)
35 - 40% (max 50%)
> 99% de / > 99% ee
Highly scalable; resolves both diastereomers and enantiomers simultaneously.
Highest purity achievable; fast method development.
High capital cost for equipment and chiral stationary phases.
References
The Royal Society of Chemistry. "Supporting Information: Synthesis of 2-phenyltetrahydrofuran-3-amine". RSC.org. Available at:[Link]
US Patent Office. "Novel process for preparing phenylcyclopropylamine derivatives using novel intermediates" (US20140323727A1). Google Patents.
Optimization
Technical Support Center: Minimizing Defluorination Side Reactions
This guide is designed as a specialized knowledge base for researchers encountering unintended defluorination. It moves beyond generic advice to provide mechanistic root-cause analysis and actionable solutions.
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed as a specialized knowledge base for researchers encountering unintended defluorination. It moves beyond generic advice to provide mechanistic root-cause analysis and actionable solutions.
Current Status: Operational
Scope: Synthetic Organic Chemistry / Process Development
Lead Scientist: Dr. A. Vance (Senior Application Scientist)
Diagnostic Hub: Is it Defluorination?
Before altering reaction conditions, confirm that fluorine loss is the root cause of your impurity profile. Defluorination often masquerades as generic decomposition or "missing mass" in standard analysis.
Quick Triage (FAQ)
Q: I see a mass loss of 20 Da in my LC-MS. Is this defluorination?A: Likely, yes. This corresponds to the loss of HF (
). If you see a loss of 19 Da (), it indicates homolytic cleavage (radical pathway) or nucleophilic substitution where F is replaced by H (hydrodefluorination).
Action: Check the pH of your aqueous workup. HF elimination often occurs during quench if the mixture is acidic.
Q: My 1H NMR looks clean, but yield is low. Where is the material?A: Fluorinated byproducts often have different solubility profiles or volatility than the parent compound.
Action: Run Quantitative 19F NMR (qNMR) using an internal standard (e.g.,
-trifluorotoluene or fluorobenzene). This is the "gold standard" for mass balance. If the internal standard integral > product + starting material, you have volatile or insoluble defluorinated species.
Diagnostic Logic Flow
Caption: Decision matrix for categorizing defluorination pathways based on analytical signatures.
Scenario A: Metal-Catalyzed Cross-Coupling
The Issue: You are performing a Suzuki, Buchwald, or Negishi coupling on a substrate containing a C-F bond. The metal (Pd or Ni) inserts into the C-F bond (oxidative addition) or facilitates
-fluoride elimination.
Mechanism of Failure
The C-F bond is generally inert to Pd(0), but electron-deficient arenes (e.g., polyfluoroarenes) are susceptible.
Oxidative Addition: Electron-rich, small ligands make the metal center nucleophilic enough to break C-F.
-Fluoride Elimination: If an alkyl-metal intermediate has a fluorine on the -carbon, it eliminates metal-fluoride to form an alkene.
Troubleshooting Guide
Variable
Recommendation
Scientific Rationale
Catalyst Source
Avoid Ni(0) if possible.
Nickel is significantly more oxophilic than Palladium and activates C-F bonds much faster (activation energy is lower). Use Pd(OAc) or Pd(dba).
Ligand Selection
Use Bulky Biaryl Phosphines (e.g., XPhos, SPhos).
Steric bulk prevents the metal from approaching the short, strong C-F bond while still activating the weaker C-Cl/C-Br bond. Avoid small, electron-rich phosphines like PCy or P(-Bu) which promote C-F activation.
Base
Switch to KPO or CsCO .
Avoid alkoxides (NaOtBu). Strong bases can coordinate to the metal or promote base-assisted elimination pathways.
Additives
Avoid Li salts (LiCl, LiI).
Lithium acts as a Lewis acid, coordinating to the Fluorine atom and weakening the C-F bond, facilitating oxidative addition.
Mechanistic Competition Diagram
Caption: Competition between productive cross-coupling and defluorination pathways. Note that steric bulk inhibits the red pathways.
The Issue: Your substrate contains an aryl fluoride or an alkyl fluoride, and you observe substitution (OH/OR replacing F) or elimination (alkene formation).
Root Cause Analysis
SNAr: Polyfluorinated arenes are highly electrophilic. Common bases like KOH, NaOH, or NaOMe act as nucleophiles.
E1cB Elimination: A proton
to a fluorine is acidic due to the strong inductive effect of F. Bases remove this proton, forming a carbanion that expels fluoride.[1]
Protocol: "Safe" Base-Mediated Conditions
Objective: Perform a deprotonation or coupling without touching the Fluorine.
Step-by-Step Methodology:
Solvent Switch: Move from polar aprotic solvents (DMF, DMSO) to non-polar or protic solvents (Toluene, iPrOH).
Why? Polar aprotic solvents leave "naked" anions (highly reactive). Toluene encourages ion pairing, reducing the kinetic basicity/nucleophilicity.
Base Selection:
High Risk: NaH, KOtBu, LDA (Hard bases, high pKa).
Safe: Cs
CO, KPO (anhydrous), or organic bases like DIPEA/DBU (if non-nucleophilic).
Temperature Ramp:
Start at 0°C . SNAr activation energies are often higher than simple deprotonations. Do not heat to reflux unless monitoring confirms stability.
Data: Solvent Effect on SNAr Background Reaction
(Hypothetical optimization data based on standard reactivity trends)
Solvent
Base (2 equiv)
Temp
% Defluorination (SNAr)
DMF
KCO
80°C
45% (High Risk)
DMSO
KCO
80°C
60% (Critical Failure)
Toluene
KCO
80°C
< 5% (Safe)
Dioxane
CsCO
80°C
< 2% (Optimal)
References & Authority
Mechanisms of C-F Activation:
Citation: Clot, E., Eisenstein, O., Jasim, N., Macgregor, S. A., McGrady, J. E., & Perutz, R. N. (2011). C–F Bond Activation by Transition Metals. Accounts of Chemical Research.
Relevance: Foundational text explaining why electron-rich metals break C-F bonds.
Source:
Beta-Fluoride Elimination:
Citation: Watson, D. A., & Toste, F. D. (2012). Transition Metal-Catalyzed C-F Bond Formation and Cleavage.[2] Chemical Science.
Relevance: Details the
-elimination pathway in alkyl-metal complexes.
Source:
SNAr Troubleshooting:
Citation: Sandford, G. (2003). Perfluoroarenes in synthesis: Nucleophilic aromatic substitution in the twenty-first century. Journal of Fluorine Chemistry.
Relevance: Comprehensive review of conditions that promote or suppress SNAr.
Source:
Diagnostic 19F NMR:
Citation: Dolbier Jr, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
Relevance: Standard reference for interpreting 19F shifts and coupling constants to identify byproducts.
Source:
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific fluorinated reagents, as HF generation poses severe health risks.
Technical Guide: Optimizing Reductive Amination of Oxolane Ketones
The following technical guide is structured to address the specific challenges of reductive amination with oxolane (tetrahydrofuran) ketones. Department: Chemical Process R&D | Topic: Troubleshooting Low Yields in Hetero...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to address the specific challenges of reductive amination with oxolane (tetrahydrofuran) ketones.
Department: Chemical Process R&D | Topic: Troubleshooting Low Yields in Heterocyclic Ketone Amination
Executive Summary: The Oxolane Challenge
Reductive amination of oxolane-3-ones (e.g., dihydrofuran-3(2H)-one, tetrahydrofuran-3-one) often suffers from low yields (<40%) due to three converging factors:
Steric & Electronic Deactivation: The ring oxygen exerts an inductive effect (
), destabilizing the developing positive charge on the iminium intermediate. Furthermore, the "envelope" puckering of the 5-membered ring creates steric impedance to nucleophilic attack.
Competitive Reduction: The ketone is often reduced to the corresponding alcohol (3-hydroxytetrahydrofuran) faster than the imine is formed.
Product Solubility: The resulting amino-oxolanes are highly polar and water-soluble, leading to massive product loss during standard aqueous workups.
This guide provides a Lewis-Acid Mediated Protocol to force imine formation and a Modified Workup to ensure product recovery.
Diagnostic Workflow
Before altering reagents, diagnose the failure mode using this logic flow.
Figure 1: Diagnostic logic for identifying the root cause of low yield in reductive amination.
Best for high-throughput or small-scale (<1g) purification without aqueous workup.
Load the crude reaction mixture (dissolved in MeOH) onto an SCX cartridge.
Wash: Flush with MeOH . Neutral impurities (unreacted ketone, alcohol side product) wash through.
Elute: Flush with 2M
in MeOH . The basic ammonia displaces the amine product.
Concentrate the filtrate to obtain the pure free amine.
Troubleshooting Q&A
Q1: I see 100% conversion of ketone, but my yield is <20%. Where is the product?A: You likely formed the alcohol side product (3-hydroxytetrahydrofuran) or lost the amine in the water layer.
Diagnosis: Check the crude NMR for a multiplet near 4.4-4.5 ppm (characteristic of the CH-OH proton in oxolanes).
Fix: If alcohol is present, your imine formation was too slow. Use the Ti(OiPr)4 protocol (Section 3) to lock in the imine before adding the reducing agent. If alcohol is absent, your product is in the aqueous waste. Use Strategy A (Section 4) to recover it.
Q2: Can I use Sodium Triacetoxyborohydride (STAB) for this?A: Yes, but with caveats. STAB (
) is excellent for preventing alcohol formation because it is less basic and reduces ketones slowly.
Protocol: Use DCE (1,2-dichloroethane) as solvent. Add 1.0 eq Acetic Acid.
Limitation: STAB is bulky. If your amine is secondary or sterically hindered, STAB may be too slow for the hindered oxolane ring. In that case,
is the better choice due to its smaller hydride radius [4].
Q3: The Ti(OiPr)4 reaction turned into a gel during workup. How do I fix it?A: This is caused by partial hydrolysis of titanium alkoxides.
Fix: Add 10% aqueous KF (Potassium Fluoride) or 2M NaOH. Stir vigorously for 15 minutes. This converts the gel into a granular solid that can be filtered easily through Celite.
Q4: My amine product is volatile. How do I isolate it?A: Do not concentrate to dryness.
Fix: Isolate as the Hydrochloride Salt . After the workup, add 1M HCl in Ether (or Dioxane) to the organic extract. The amine-HCl salt will precipitate. Filter the solid.[2][3] This stabilizes the product and prevents volatility loss [5].
Aldehydes or very reactive ketones. Often too slow for hindered oxolanes.
References
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link
Neidigh, K. A., et al. "Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[4] Journal of the Chemical Society, Perkin Transactions 1, 1998, (16), 2527-2532.[1] Link
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904. Link
BenchChem Technical Support. "Troubleshooting Incomplete Reductive Amination." BenchChem Support Center, 2025. Link
Technical Support Center: Optimizing Chiral Resolution of Tetrahydrofuran Amines
Welcome to the Technical Support Center for the chiral resolution of tetrahydrofuran (THF) amines. Aminated tetrahydrofuran scaffolds are highly sought-after chiral building blocks in medicinal chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the chiral resolution of tetrahydrofuran (THF) amines. Aminated tetrahydrofuran scaffolds are highly sought-after chiral building blocks in medicinal chemistry. However, their unique steric constraints, high polarity, and basicity often present significant challenges during enantiomeric separation.
This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you optimize your resolution workflows across classical, chromatographic, and biocatalytic methodologies.
Module 1: Classical Diastereomeric Salt Resolution
FAQ: Why is my diastereomeric salt failing to crystallize, or yielding low enantiomeric excess (ee)?
Causality & Expert Insight:
Diastereomeric salt resolution relies on the differential solubility of the formed salts. If crystallization fails, it almost always stems from an improper
mismatch or an overly polar solvent system. For effective salt formation, the of the chiral resolving acid (e.g., (S)-mandelic acid or (+)-di-p-toluoyl-D-tartaric acid) must be at least 2 units lower than the conjugate acid of the THF amine [1, 2].
Furthermore, THF amines are highly polar and readily hydrogen-bond with protic solvents (like methanol), which can keep both diastereomeric salts dissolved. Switching to an aprotic solvent or a binary mixture (e.g., ethyl acetate/diethyl ether) reduces the solvation of the salt, forcing the less soluble diastereomer to precipitate out of the solution [1].
Self-Validating Protocol: Diastereomeric Salt Resolution
Salt Formation: Dissolve the racemic tetrahydrofuran-3-amine in ethyl acetate. In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (S)-mandelic acid) in a minimal amount of an ethyl acetate/diethyl ether mixture [1, 3].
Crystallization: Slowly add the resolving agent solution to the amine solution under constant stirring at room temperature. Allow the mixture to stir for 2-4 hours.
Induction (If necessary): If no precipitate forms, cool the mixture in an ice bath to induce crystallization. The sudden drop in temperature decreases solubility, forcing the lattice formation of the less soluble salt.
Isolation: Collect the precipitated diastereomeric salt via vacuum filtration. Wash the filter cake with cold solvent to remove any adhering mother liquor containing the opposite enantiomer.
Deprotonation (Free Basing): Suspend the isolated salt in an aqueous NaOH solution to break the salt. Extract the aqueous layer with dichloromethane (DCM) to isolate the enantiomerically pure THF amine [3].
System Validation: Analyze the organic extract via chiral HPLC to determine the enantiomeric excess (ee). Validation Check: If the ee is <95%, the resolution is incomplete. Do not proceed to downstream synthesis; instead, recrystallize the salt from the mother liquor before repeating the free-basing step.
Workflow for classical resolution of racemic amines via diastereomeric salt formation.
Module 2: Chiral Chromatography (HPLC & SFC)
FAQ: How do I eliminate peak tailing and improve the resolution (
) of THF amines on polysaccharide columns?
Causality & Expert Insight:
Peak tailing in the chiral HPLC of basic amines is primarily caused by non-specific, secondary interactions between the basic nitrogen of the THF amine and residual acidic silanol groups on the silica support of the chiral stationary phase (CSP). According to the three-point interaction rule, chiral recognition requires specific transient bonding (e.g., hydrogen bonding, dipole-dipole, and steric interactions) [4].
When silanol interactions overpower these chiral interactions, peak broadening and tailing occur. To mitigate this, a basic modifier such as 0.1% diethylamine (DEA) or triethylamine (TEA) must be added to the mobile phase. These additives act as sacrificial bases; they competitively bind to the silanol sites, masking them and allowing the primary chiral interactions to dictate retention [1, 4].
Quantitative Data: Comparative Performance of Analytical Methodologies
Methodology
Stationary Phase
Mobile Phase / Modifiers
Flow Rate
Typical Run Time
Key Advantage
Normal Phase HPLC
Amylose/Cellulose (e.g., AD-H, 5 µm)
Hexane / Isopropanol (80:20) + 0.1% DEA
1.0 mL/min
15 - 30 min
Broad applicability for basic amines [4].
Reversed-Phase HPLC
Cellulose-2 (5 µm)
Water / Acetonitrile + 0.1% TFA
1.0 mL/min
10 - 20 min
Ideal for FMOC-derivatized amines [6].
SFC
Polysaccharide-based
Supercritical / Methanol + 0.2% TEA
3.0 - 4.0 mL/min
5 - 10 min
High throughput, green solvent profile [1].
Self-Validating Protocol: Chiral HPLC Method Development
Column Selection: Equip the HPLC system with a polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol (90:10 v/v). Critically, add 0.1% (v/v) Diethylamine (DEA) to suppress silanol interactions [4].
System Equilibration: Flush the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-45 minutes). Maintain column temperature at 25 °C.
Sample Injection: Dissolve the THF amine racemate in the mobile phase (approx. 1 mg/mL) and inject 10 µL.
Detection & System Validation: Monitor UV absorbance (typically 210-230 nm). Validation Check: Calculate the resolution (
) between the two enantiomer peaks. If , the separation is inadequate. Decrease the isopropanol concentration to 5% to increase the retention time, thereby enhancing the duration of chiral recognition interactions.
Logical decision tree for optimizing chiral HPLC separation of tetrahydrofuran amines.
Module 3: Biocatalytic Resolution (Enzymatic)
FAQ: Why am I getting low enantiomeric excess (ee) when using wild-type transaminases for THF amine synthesis?
Causality & Expert Insight:
Wild-type amine transaminases (ATAs) possess an active site architecture characterized by two distinct binding pockets: a large pocket and a severely restricted small pocket. The small pocket typically rejects substituents larger than a methyl group [5].
Because the tetrahydrofuran ring presents steric bulk that is relatively symmetrical or exceeds the small pocket's spatial limits, the wild-type enzyme struggles to differentiate the two faces of the prochiral ketone or the two enantiomers of the racemic amine. This leads to poor stereoselectivity. To resolve this, researchers must utilize engineered transaminases (e.g., ATA-117) or specific (R)-selective transaminases from Thermomyces stellatus (TsRTA) that have been structurally modified (e.g., via tetramer stabilization) to accommodate bulky cyclic ethers like THF [5, 6].
References
Chemistry LibreTexts. "6.8: Resolution (Separation) of Enantiomers".[Link]
LCGC International. "A Strategy for Developing HPLC Methods for Chiral Drugs".[Link]
Nottingham ePrints. "Biocatalytic synthesis of chiral amine building blocks".[Link]
Frontiers in Bioengineering and Biotechnology. "An (R)-Selective Transaminase From Thermomyces stellatus: Stabilizing the Tetrameric Form".[Link]
Troubleshooting
Technical Support Center: Amino-Oxolane Stability Under Acidic Conditions
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for handling amino-oxolane compounds. This guide is designed to provide you, as a researcher or drug develop...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling amino-oxolane compounds. This guide is designed to provide you, as a researcher or drug development professional, with in-depth, field-proven insights into a common and critical challenge: preventing the acid-catalyzed ring-opening of amino-oxolane moieties. Unwanted cleavage of the oxolane (tetrahydrofuran) ring can lead to failed reactions, complex purification challenges, and loss of valuable material. This resource offers a combination of mechanistic understanding, actionable troubleshooting, and validated protocols to ensure the integrity of your molecules during synthesis and processing.
Part 1: The Core Problem - Understanding the "Why"
Before troubleshooting, it's crucial to understand the underlying chemistry. The oxolane ring, while generally more stable than strained epoxides, is susceptible to cleavage under acidic conditions, especially when an adjacent amino group is present.[1][2]
FAQ: Why is my amino-oxolane ring opening in acid?
The ring-opening is an acid-catalyzed process that occurs in two key steps. The reaction is significantly accelerated by the presence of the neighboring amino group, which acts as an intramolecular catalyst.
Protonation of the Ether Oxygen: The reaction initiates with the protonation of the oxolane's oxygen atom by a strong acid.[1][3] This converts the oxygen into a good leaving group (an alcohol, ROH), making the C-O bonds more susceptible to cleavage. The pKa of a protonated tetrahydrofuran is approximately -2.05, indicating that a relatively strong acid is required for this step.[4][5]
Nucleophilic Attack & Intramolecular Catalysis: Once protonated, the ring can be opened by an external nucleophile (like a halide ion from the acid) or, more insidiously, through intramolecular participation of the neighboring amino group. The protonated amine (-NH3+) can facilitate ring-opening by increasing the electrophilicity of the adjacent carbons. This leads to a cascade that results in the formation of ring-opened byproducts.
Below is a diagram illustrating the general mechanism.
Caption: The two-step process of amino-oxolane ring cleavage.
Part 2: Troubleshooting Guide - From Symptoms to Solutions
This section is designed to help you diagnose and solve ring-opening issues based on your experimental observations.
Symptom: My LC-MS or NMR analysis shows unexpected peaks with masses corresponding to the addition of water, or the acid's counter-ion (e.g., M+HCl, M+TFA).
This is the classic signature of ring-opening. The troubleshooting workflow below can help you systematically identify the cause and implement a solution.
Caption: A decision tree for troubleshooting ring-opening events.
FAQ: Which acid is the "safest" to use for reactions like Boc deprotection?
There is no universally "safe" acid, as stability is substrate-dependent. However, the choice of acid is the most critical factor you can control. Strong acids like Trifluoroacetic Acid (TFA) are common culprits. Milder acidic conditions are strongly recommended.
Acidic Reagent/System
Relative Strength
Typical Use
Considerations for Amino-Oxolanes
TFA (neat or >20% in DCM)
Very Strong
Boc Deprotection
High Risk. Often causes significant ring-opening. Use only as a last resort and at low temperatures.[6]
4M HCl in Dioxane/EtOAc
Strong
Boc Deprotection
Moderate to High Risk. A common alternative to TFA, but can still cause cleavage.[7][8] Use at 0°C and monitor closely.
p-Toluenesulfonic Acid (pTSA)
Moderately Strong
Acetal Deprotection, Catalysis
Moderate Risk. Can be used catalytically, which reduces risk.[9] Its use in a deep eutectic solvent has been reported as a mild deprotection method.[9]
Aqueous Phosphoric Acid
Mild
Boc Deprotection
Low to Moderate Risk. An effective and environmentally benign reagent for deprotection of some substrates.[6][10]
Oxalyl Chloride in Methanol
Mild (in situ HCl generation)
Boc Deprotection
Low Risk. Reported as a very mild system tolerant of other acid-labile groups.[6] See Protocol 1.
Lewis Acids (e.g., In(OTf)₃, ZnBr₂)
Varies
Catalysis, Deprotection
Substrate Dependent. Can be very mild and effective. For example, In(OTf)₃ has been used to promote intramolecular cyclizations involving ring-opening of related oxetanes without cleaving the desired product.[11]
FAQ: How does temperature affect ring-opening?
Like most reactions, the rate of acid-catalyzed ring-opening is highly temperature-dependent.[12][13]
Expert Insight: Running your reaction at 0°C or even lower temperatures can dramatically decrease the rate of the undesired ring-opening reaction while often still allowing the desired transformation (e.g., Boc deprotection) to proceed, albeit more slowly. This is a classic kinetic control strategy. Always monitor reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times, even at low temperatures.
FAQ: What are scavengers and how do they help during Boc deprotection?
During the acidic cleavage of a Boc group, a reactive tert-butyl cation is generated.[10][14] This electrophile can be attacked by nucleophilic sites on your molecule, but it can also be trapped by the oxolane oxygen, potentially facilitating ring-opening.
Scavengers are nucleophilic reagents added to the reaction mixture to "scavenge" or trap these reactive cations before they can cause side reactions.[8][14]
Common Scavengers: Triisopropylsilane (TIS), water, and thioanisole are frequently used.[8][15] A standard "cocktail" for deprotection is TFA/TIS/H₂O (95:2.5:2.5).[15][16] The use of benzylthiols like 1,4-benzenedimethanethiol (1,4-BDMT) has also been reported as a highly effective and less odorous alternative.[17][18]
Part 3: Validated Protocols for Prevention
Here are detailed, step-by-step protocols for common procedures, designed to minimize ring-opening.
Protocol 1: Mild N-Boc Deprotection using Oxalyl Chloride in Methanol
This method generates HCl in situ at a low concentration, providing a much gentler alternative to TFA or pre-mixed HCl solutions.[6]
Rationale: By generating the acid catalytically, the standing concentration of H+ remains low, disfavoring the initial, often rate-limiting, protonation of the ether oxygen.
Step-by-Step Methodology:
Preparation: In a dry, inert-atmosphere flask, dissolve the N-Boc protected amino-oxolane substrate (1.0 equiv.) in anhydrous methanol (approx. 0.1 M concentration).
Cooling: Cool the solution to 0°C using an ice-water bath.
Reagent Addition: Slowly add oxalyl chloride (1.5 - 2.0 equiv.) dropwise to the stirred solution. Effervescence (CO, CO₂) will be observed.
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
Work-up: Upon completion, concentrate the reaction mixture in vacuo. The resulting product is typically the hydrochloride salt, which can be used directly or neutralized by partitioning between a mild aqueous base (e.g., NaHCO₃) and an organic solvent (e.g., EtOAc).
Protocol 2: Boc Deprotection with TFA and Scavengers at Low Temperature
If TFA must be used due to a particularly stubborn Boc group, this protocol maximizes your chances of success.
Rationale: This protocol combines the kinetic suppression of low temperature with the trapping of reactive electrophiles by scavengers, providing a dual-protection strategy.
Step-by-Step Methodology:
Preparation: Dissolve the N-Boc protected amino-oxolane substrate (1.0 equiv.) in anhydrous Dichloromethane (DCM).
Scavenger Addition: Add triisopropylsilane (TIS, 2.5-5.0% v/v) and water (2.5% v/v) to the solution.
Cooling: Cool the mixture to 0°C in an ice-water bath.
TFA Addition: Slowly add pre-chilled Trifluoroacetic Acid (TFA) to achieve a final concentration of 20-50% v/v.
Reaction: Maintain the reaction at 0°C and stir.
Monitoring: Take aliquots every 15-30 minutes and quench them in a basic solution before analyzing by TLC or LC-MS. The goal is to stop the reaction immediately upon consumption of the starting material.
Work-up: Once complete, carefully remove the TFA and DCM under reduced pressure (co-evaporating with toluene can help). The crude residue can then be purified by chromatography or crystallization.
References
Opening of Epoxides With Acid. Master Organic Chemistry. (2015-02-02). [Link]
The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review.* CHIMIA. [Link]
pKa of THF : r/chemistry. Reddit. (2013-01-23). [Link]
A mild catalytic synthesis of 2-oxazolines via oxetane ring-opening: rapid access to a diverse family of natural products. PMC. (2019-08-26). [Link]
Cleavage Of Ethers With Acid. Master Organic Chemistry. (2014-11-19). [Link]
Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide. [Link]
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Reddit. (2024-02-27). [Link]
Protection and Deprotection. CEM Corporation. [Link]
Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. MDPI. (2024-07-22). [Link]
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. (2016-11-15). [Link]
Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology (RSC Publishing). [Link]
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. (2022-11-19). [Link]
Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ResearchGate. (2023-01-12). [Link]
Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. PMC. [Link]
Soybean Oil Epoxidation: Kinetics of the Epoxide Ring Opening Reactions. MDPI. (2020-09-11). [Link]
1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Publishing. (2019-11-28). [Link]
removing palladium impurities from fluorinated amine synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who have hit a critical bottleneck: clearing residual palladium (Pd) fr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who have hit a critical bottleneck: clearing residual palladium (Pd) from late-stage active pharmaceutical ingredients (APIs).
Synthesizing fluorinated amines—highly valuable motifs in modern medicinal chemistry—presents a unique set of mechanistic challenges. Below is our comprehensive, self-validating guide to troubleshooting and resolving palladium impurity retention in fluorinated amine workflows.
The Mechanistic Challenge of Fluorinated Amines
Fluorinated amines (such as trifluoroethylamines or fluoroalkylanilines) are typically synthesized via Buchwald-Hartwig or similar C–N cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms significantly reduces the basicity and nucleophilicity of the amine, often necessitating specialized, highly active catalyst systems (e.g., AdBippyPhos/[Pd(allyl)Cl]₂) and weak bases[1].
While the fluorinated amine is a weaker base than its non-fluorinated counterpart, the nitrogen atom still retains sufficient lone-pair character to act as a chelating ligand for electrophilic Pd(II) species. This creates stable, highly soluble Pd-amine coordination complexes. Because the palladium is physically bound to your target molecule,2, leaving residues well above the <10 ppm regulatory limits required for pharmaceutical APIs[3][2].
To break this coordination, we must introduce a scavenger with a thermodynamically superior binding enthalpy for palladium.
Do not rely on a single purification step. The following methodology is a self-validating system designed to ensure complete metal remediation through kinetic disruption and quantitative feedback.
Step 1: Input State Homogenization & Bulk Filtration
Action: Dissolve the crude fluorinated amine in a polar aprotic solvent (e.g., THF or DMF) to ensure all Pd(II) complexes are fully solubilized. Pass the mixture through a 2 cm pad of Celite®.
Causality: This removes precipitated, heterogeneous Pd(0) "black" that can clog scavenger pores.
Validation Checkpoint: Visual inspection—the solution must transition from an opaque black/dark brown suspension to a clear, albeit colored, solution.
Step 2: Scavenger Selection & Equivalency
Action: Add 5 molar equivalents (relative to the initial Pd catalyst load) of a silica-supported thiol (Si-Thiol) or dimercaptotriazine (Si-DMT) scavenger.
Causality: Sulfur-based functional groups (thiols and thioethers) possess exceptionally high binding enthalpies for Pd(II)[4]. They act as soft nucleophiles that outcompete the hard nitrogen of the fluorinated amine for the palladium center.
Step 3: Thermodynamic Incubation
Action: Agitate the suspension at 45–50 °C for 12–16 hours.
Causality: Ligand exchange is a kinetically driven process. Elevated temperatures provide the activation energy required to break the stable Pd–N bond, allowing the silica-bound sulfur to capture the metal.
Step 4: Separation & Recovery
Action: Filter the silica scavenger using a sintered glass funnel. Wash the filter cake with 3 column volumes of the reaction solvent.
Causality: Thorough washing prevents product loss due to non-specific physisorption within the silica matrix.
Step 5: Quantitative Output Validation
Action: Concentrate the filtrate and analyze the residue via Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Feedback Loop:
Pass: Pd concentration < 10 ppm. Proceed to crystallization.
Fail: Pd concentration > 10 ppm. Do not proceed. Re-treat the batch with 2 equivalents of Si-DMT and increase the incubation temperature by 10 °C.
To aid in your experimental design, the following table summarizes the performance of common palladium scavengers against nitrogen-containing compounds[5][6].
Scavenger Type
Functional Group
Target Pd Oxidation State
Average Removal Efficiency
Operational Notes
SiliaMetS® Thiol
–SH
Pd(II), Pd(0)
>99%
Broadly effective; preferred for disrupting Pd(II) amine coordination complexes.
SiliaMetS® DMT
Dimercaptotriazine
Pd(II), Pd(0)
>99%
Highest affinity; excellent for electron-deficient fluorinated amine complexes.
Biotage® MP-TMT
Macroporous TMT
Pd(II)
>99%
High loading capacity; minimal product adsorption due to polymer backbone.
Activated Carbon
N/A (Physisorption)
Pd(0), Pd(II)
85–90%
Cost-effective for bulk scale-up, but highly prone to product loss via adsorption.
Flash Chromatography
Silica Gel
N/A
~90%
Insufficient as a standalone method for meeting API regulatory limits.
Process Visualization
Workflow for the remediation of palladium impurities in fluorinated amine synthesis.
Troubleshooting FAQs
Q: Why did standard flash chromatography fail to reduce palladium below 100 ppm in my fluorinated aniline product?A: Flash chromatography relies on polarity differences. However, the nitrogen atom in your fluorinated amine acts as a chelating ligand, forming a stable, soluble complex with Pd(II). Because the Pd is physically bound to your product, it co-elutes through the silica column.2[2].
Q: I am experiencing significant product loss when using activated carbon to remove palladium. How can I improve my yield?A: Activated carbon removes metals via physisorption, which is notorious for 5, especially with lipophilic fluorinated compounds[5]. To resolve this:
Switch to Chemisorption: Use a functionalized silica (e.g., Si-Thiol) or a macroporous polystyrene resin (e.g., MP-TMT). These rely on specific thermodynamic binding between sulfur and palladium, leaving your product untouched in solution[3].
Optimize the Solvent: If you must use carbon, ensure your product is dissolved in a solvent where it has maximum solubility (e.g., adding a highly polar co-solvent) to6[6].
Q: Does the electron-withdrawing nature of the fluorine atoms affect palladium scavenging?A: Yes, but favorably for purification. Fluorine atoms reduce the basicity and nucleophilicity of the amine. While this makes the initial C–N cross-coupling more challenging[1], it also means the resulting fluorinated amine is a weaker ligand for Pd(II) compared to non-fluorinated aliphatic amines. Consequently, 4 during the ligand exchange process[4].
References
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry - ACS Publications - 3
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC (NIH) - 2
Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC (NIH) - 1
Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - Dalton Transactions (RSC) - 4
Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures - Benchchem - 5
How to remove palladium catalyst from [2,3'-Bipyridin]-2'-amine product - Benchchem -6
Technical Support Center: Handling & Troubleshooting Oxolan-3-amine Hydrochloride
Subject: Technical Guide for Handling Hygroscopic Oxolan-3-amine Hydrochloride (CAS: 113568-73-1 / 1072015-52-1) From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Team Introduction: The "Stic...
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Technical Guide for Handling Hygroscopic Oxolan-3-amine Hydrochloride (CAS: 113568-73-1 / 1072015-52-1)
From: Dr. Aris Thorne, Senior Application Scientist
To: Research & Development Team
Introduction: The "Sticky" Reality of Cyclic Ether Amines
You are likely reading this because your free-flowing white powder has turned into a sticky gum, or your amide coupling yields are inexplicably fluctuating.
Oxolan-3-amine hydrochloride (3-aminotetrahydrofuran HCl) is a critical building block in medicinal chemistry, particularly for introducing polarity and metabolic stability. However, like many low-molecular-weight amine salts, it is highly hygroscopic and potentially deliquescent .
This guide is not just a list of steps; it is a system designed to eliminate variable water content as a failure mode in your synthesis.
Module 1: The Hygroscopicity Diagnosis
Q: Why does this salt turn into a liquid even in a "dry" lab?
The Science:
The hydrochloride salt form is used to stabilize the volatile free amine. However, the chloride anion (
) has a high charge density, and the ammonium cation forms strong hydrogen bonds. When the lattice energy of the crystal is overcome by the hydration energy provided by atmospheric moisture, the crystal lattice collapses.
This process is autocatalytic :
Adsorption: Surface particles grab water molecules.
Dissolution: A saturated micro-layer forms on the surface.
Deliquescence: This liquid layer absorbs more water faster than the solid, eventually dissolving the entire bulk into a syrup.
Visualizing the Failure Mode:
Module 2: Handling & Weighing Protocols
Q: How do I weigh it accurately if it gains weight on the balance?
The Protocol:
Never weigh hygroscopic salts directly onto weighing paper in the open air. The static charge on the paper increases surface area exposure, and the material will absorb water during the 30 seconds it takes you to stabilize the balance.
Table 1: Weighing Environment Hierarchy
Environment
Suitability
Protocol
Open Bench
⛔ FORBIDDEN
Do not use. Water uptake can exceed 5% by weight in minutes.
Glove Bag
⚠️ Acceptable
Purge with x3. Weigh quickly.
Glove Box
✅ Ideal
Weigh inside an Argon/Nitrogen atmosphere (<1 ppm ).
Difference Weighing
✅ Recommended
See protocol below. Best for benchtop work.
Standard Operating Procedure (SOP): Difference Weighing
Dry a glass vial and cap in an oven; cool in a desiccator.
Add approximate amount of Oxolan-3-amine HCl to the vial quickly. Cap immediately.
Weigh the Vial + Cap + Solid (
).
Pour the solid into your reaction vessel. Do not use a spatula (it introduces moisture/contamination).
Immediately recap the empty vial.
Weigh the Vial + Cap + Residual Dust (
).
Mass Added =
.
Why this works: You are measuring the mass delivered, not the mass sitting on the balance absorbing water.
Module 3: Drying & Remediation[1]
Q: My material is already wet/clumpy. Can I save it?
The Solution:
Yes. You have two paths depending on your timeline.
Path A: The "Slow & Pure" Method (Vacuum Drying)
Equipment: Vacuum oven or Abderhalden drying pistol.
Desiccant:
(Phosphorus Pentoxide) or KOH pellets.
Temp: 40°C initially. If stable, ramp to 60°C.
Time: 12–24 hours.
End Point: Constant weight (change <1% over 1 hour).
Path B: The "Fast & Functional" Method (Azeotropic Drying)
Context: You need to run a reaction now.
Solvent: Toluene (preferred) or Dichloromethane (DCM).
Protocol:
Dissolve/suspend the wet salt in the reaction solvent (e.g., DMF or DCM).
Add Toluene.
Rotary evaporate to dryness. Toluene forms an azeotrope with water, carrying it away.
Repeat 3x.
Redissolve in anhydrous solvent and proceed immediately.
Decision Workflow:
Module 4: Impact on Amide Coupling
Q: Why did my HATU/EDC coupling fail?
The Mechanism:
Water is a nucleophile. In amide couplings, you activate a carboxylic acid to form a reactive ester (O-acylisourea or OBt ester).
Hydrolysis: Water attacks the activated ester faster than your amine (Oxolan-3-amine), regenerating the carboxylic acid and wasting the coupling agent [1].
Stoichiometry Drift: If your amine salt is 10% water by weight, you are under-loading the amine by 10%. This leaves unreacted activated acid, which can undergo side reactions (e.g., rearrangement to N-acylurea).
Corrective Action:
Excess Reagent: If you cannot dry the salt, assume 10-15% water weight and increase the amine equivalents to 1.2–1.5 eq.
Base Trap: Ensure you add enough tertiary base (DIPEA/TEA) to neutralize the HCl and any potential hydrolysis byproducts, though water itself doesn't consume base, the efficiency drop requires buffering.
Module 5: Storage & FAQ
Q: How do I store this long-term?
Primary: Amber glass vial with a Teflon-lined cap.
Secondary: Place the vial inside a desiccator containing active desiccant (Blue Silica or
).
Seal: Parafilm is permeable to water vapor over time. Use electrical tape or heat-shrink bands for better sealing if a glovebox is unavailable.
Q: Can I use the free base instead?
Risk: The free base (3-aminotetrahydrofuran) is a liquid and can be volatile.[1] It is also prone to forming carbamates with atmospheric
. The HCl salt is preferred for stability, despite the hygroscopicity.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2]
Sigma-Aldrich. (n.d.). Drying Agents and Desiccants.[3]
National Center for Biotechnology Information. (2024).[4] PubChem Compound Summary for CID 10224683, (R)-3-Aminotetrahydrofuran hydrochloride.
Comparative Bioactivity Guide: Oxolane vs. Cyclopropane Amine Analogs
Topic: Comparative Bioactivity of Oxolane vs. Cyclopropane Amine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In medicinal chemist...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparative Bioactivity of Oxolane vs. Cyclopropane Amine Analogs
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry, the choice between an oxolane (tetrahydrofuran) and a cyclopropane amine moiety is rarely a simple swap; it represents a strategic decision between physicochemical modulation and conformational rigidity .
Cyclopropane Amine: Best utilized when rigid vector alignment and metabolic blocking (at the
-carbon) are required. However, it carries a risk of mechanism-based inhibition (MBI) of CYPs due to radical ring-opening.
Oxolane (Tetrahydrofuran): Best utilized to lower lipophilicity (LogP) , attenuate basicity (pKa) via the inductive effect of oxygen, and introduce a hydrogen bond acceptor. It is generally metabolically safer but offers less rigid constraint than the cyclopropane ring.
Quick Selection Matrix
Feature
Oxolane (3-Amino-THF)
Cyclopropane Amine
Primary Role
Solubility/pKa Modulator
Conformational Lock / Warhead
Basicity ()
Lower (~8.0–8.5)
Moderate (~9.0)
Lipophilicity (LogP)
Lowers LogP (Polar)
Neutral/Increases vs. open chain
Metabolic Risk
-Hydroxylation (Low risk)
Ring Opening / CYP Inactivation (High risk)
Key Application
Peptidomimetics, Kinase Spacers
GPCR Ligands (H3), LSD1 Inhibitors
Physicochemical & Structural Basis[1][2][3][4][5]
The bioactivity differences stem directly from the electronic and steric properties of the rings.
Basicity Modulation (The Inductive Effect)
The basicity of the amine is critical for membrane permeability and hERG liability.
Cyclopropylamine: The strain of the cyclopropane ring increases the
-character of the C-C bonds, leaving more -character for the C-N bond. This makes the nitrogen lone pair slightly less available than in isopropylamine, but it remains a strong base ().
3-Aminotetrahydrofuran: The oxygen atom exerts a strong electron-withdrawing inductive effect (
), significantly lowering the of the amine (typically to ~8.0–8.5). This is often used to improve oral bioavailability by increasing the fraction of neutral species at physiological pH.
Conformational Restriction
Cyclopropane: Acts as a "pseudo-double bond," locking substituents in a rigid cis or trans relationship. This is ideal for probing specific receptor sub-pockets (e.g., Histamine H3).
Oxolane: Adopts an "envelope" conformation. While it restricts the amine vector more than an ethyl chain, it retains some flexibility (puckering), allowing for an "induced fit" that cyclopropane cannot accommodate.
Case Studies in Bioactivity
Case Study A: The "Warhead" vs. "Scaffold" (LSD1 Inhibitors)
This is the most critical functional distinction.
Mechanism: Lysine-specific demethylase 1 (LSD1) inhibitors often rely on a cyclopropylamine warhead. The FAD cofactor oxidizes the amine to an imine, which triggers a radical ring-opening of the cyclopropane, forming a covalent adduct with the enzyme.
Oxolane Comparison: An oxolane analog in this position is inactive . The ether ring lacks the strain energy to undergo the radical ring-opening required for covalent inhibition.
Takeaway: If the bioactivity relies on mechanism-based inactivation, oxolane is not a viable bioisostere.
Case Study B: GPCR Ligands (Histamine H3 Antagonists)
In this context, both rings act as spacers.
Cyclopropane Analogs: Often show superior potency (single-digit nanomolar) because the rigid ring locks the pharmacophores (e.g., imidazole and distal amine) into the bioactive conformation, minimizing the entropic penalty of binding.
Oxolane Analogs: Typically show reduced potency due to the lack of strict rigidity. However, they are often employed to fix solubility issues or hERG toxicity seen with the lipophilic cyclopropane analogs.
Metabolic Stability & Toxicity Profiles[1][6][7]
Cyclopropane: The "Double-Edged Sword"
While cyclopropane blocks metabolic dealkylation at the
-carbon, the ring itself can be a liability.
Toxicity: As seen with Trovafloxacin , cyclopropylamines can undergo oxidative ring opening by CYP450s, generating reactive enals that covalently bind to hepatic proteins, leading to hepatotoxicity.
Mitigation: Substitution on the ring (e.g., fluorination) can stabilize it, but often at the cost of basicity changes.
Oxolane: The Oxidative Soft Spot
Metabolism: The carbons
to the oxygen are susceptible to CYP-mediated hydroxylation, leading to ring opening and lactone formation.
Stability: generally considered "safer" than cyclopropylamines regarding reactive metabolite formation, but may suffer from higher intrinsic clearance (
) if not sterically protected.
Visualizing the Decision Logic
The following diagram illustrates the decision process for selecting between these two moieties during Lead Optimization.
Caption: Decision tree for selecting between Oxolane and Cyclopropane scaffolds based on mechanism of action and physicochemical requirements.
Experimental Protocols
Synthesis of 3-Aminotetrahydrofuran (Chiral)
Rationale: Unlike cyclopropylamine which is often purchased or made via reductive amination, chiral aminotetrahydrofurans require specific construction to ensure enantiopurity.
Starting Material: L-Malic acid (natural source for chirality).
Reduction: Reduce L-malic acid to 1,2,4-butanetriol using Borane-DMS (
) in THF.
Critical Step: Maintain temp < 0°C to prevent over-reduction.
Cyclization: Treat triol with p-Toluenesulfonic acid (pTsOH) in toluene at reflux. The primary hydroxyls cyclize to form 3-hydroxytetrahydrofuran.
Activation & Displacement:
Convert 3-OH to Mesylate (MsCl,
).
Displace with Sodium Azide (
) in DMF (Inversion of configuration).
Reduction to Amine: Staudinger reduction (
, ) or Hydrogenation () yields the chiral 3-aminotetrahydrofuran.
Microsomal Stability Assay (Comparative)
Rationale: To empirically verify the metabolic stability differences described in Section 4.
Preparation: Prepare 1 µM solutions of the Oxolane and Cyclopropane analogs in phosphate buffer (pH 7.4).
Incubation: Add Human Liver Microsomes (0.5 mg/mL protein) and pre-incubate at 37°C for 5 min.
Initiation: Add NADPH-regenerating system (1 mM NADPH final).
Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min into cold acetonitrile (containing internal standard) to quench.
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Monitor: Disappearance of parent ion.
Metabolite Search: Look for +16 Da (Hydroxylation) and +14 Da (Oxidation to carbonyl) peaks. For cyclopropane, specifically look for ring-opened aldehyde adducts (using GSH trapping if reactive metabolites are suspected).
Comparative Data Summary
Property
3-Aminotetrahydrofuran
Cyclopropylamine
Impact on Drug Design
LogP (Fragment)
-0.4 to 0.0
+0.2 to +0.5
Oxolane improves water solubility.
pKa (Amine)
8.0 – 8.5
8.9 – 9.2
Oxolane reduces hERG binding risk.
TPSA
~22 (Ether + Amine)
~26 (Amine only)
Oxolane increases polar surface area.
Metabolic Route
-C hydroxylation
N-dealkylation / Ring opening
Cyclopropane blocks -C metabolism but risks bioactivation.
Bond Angle
~108° (Flexible)
60° (Rigid)
Cyclopropane is superior for rigid pharmacophores.
References
Conformational Restriction in Histamine H3 Antagonists
Comparative Guide: Conformational Analysis of 2,3-Disubstituted Tetrahydrofurans
Executive Summary The tetrahydrofuran (THF) ring is a privileged scaffold in drug discovery, appearing in polyether antibiotics (e.g., monensin), lignans, and nucleoside analogues. However, unlike the rigid cyclohexane c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The tetrahydrofuran (THF) ring is a privileged scaffold in drug discovery, appearing in polyether antibiotics (e.g., monensin), lignans, and nucleoside analogues. However, unlike the rigid cyclohexane chair, the THF ring exists on a highly flexible pseudorotational potential energy surface.
For 2,3-disubstituted THFs, determining the precise conformation is not merely an academic exercise; it dictates reactivity (stereoelectronic control) and biological binding affinity. This guide challenges the reliance on static NMR coupling constants (
) —which often lead to erroneous assignments in flexible 5-membered rings—and proposes a validated, integrated workflow combining Dynamic NMR with Density Functional Theory (DFT) and Cremer-Pople analysis.
The Conformational Landscape: Beyond "Chair" and "Boat"
To analyze THFs, one must abandon the "chair/boat" nomenclature used for six-membered rings. The THF ring occupies a continuum defined by the Cremer-Pople puckering parameters (
and ).
The Mechanism: Pseudorotation.[1][2] The ring puckers to relieve torsional strain, undulating like a wave without passing through a planar transition state.
The Forms:
Envelope (E): One atom is out of the plane of the other four.
Twist (T): Two adjacent atoms are displaced on opposite sides of the plane.
The Itinerary: The conformation cycles through North (
) and South () domains. In 2,3-disubstituted systems, the substituents drive the population toward specific minima to minimize steric clash (1,2-interactions) and maximize stereoelectronic stabilization (e.g., the anomeric effect at C2).
The "Flexible" Problem
In solution, a 2,3-disubstituted THF often undergoes rapid interconversion between two dominant conformers (e.g.,
). The NMR spectrum observes a time-averaged signal. Relying on a single static model for interpretation will result in a "virtual" structure that does not physically exist.
Comparative Methodology
The following matrix compares the three primary approaches for analyzing these systems.
Feature
Method A: Solution NMR (Classical)
Method B: X-Ray Crystallography
Method C: Integrated Approach (NMR + DFT)
Primary Data
couplings, NOE/ROE
Electron density diffraction
Boltzmann-weighted tensors
State
Dynamic (Solution)
Static (Solid)
Predicted Ensemble
Throughput
High
Low (requires single crystal)
Medium
Resolution
Low (due to averaging)
Atomic
High (0.1 kcal/mol discrimination)
Risk
High:-values in THFs often violate the Karplus rule ( is unreliable).
Medium: Crystal packing forces may lock a conformation that is irrelevant in solution.
Low: Self-validating via experimental overlay.
Verdict
Insufficient alone
Gold Standard for Configuration, not Conformation
Recommended Standard
Deep Dive: The Failure of Classical NMR Rules
In rigid systems, the Karplus equation reliably predicts that cis-protons (dihedral
) have larger couplings ( Hz) than trans-protons (dihedral , Hz).
In 2,3-disubstituted THFs, this rule frequently inverts.
Depending on the phase angle (
) of pseudorotation, a trans relationship can approach a dihedral of (large Hz), while a cis relationship can twist to (intermediate ).
Critical Insight: Never assign relative stereochemistry (cis/trans) of a 2,3-THF based solely on the magnitude of
without supporting NOE data or computational modeling.
Recommended Protocol: The Integrated Workflow
This protocol synthesizes experimental data with computational prediction to solve the structure definitively.
Step 1: High-Resolution NMR Acquisition
Solvent: Use non-coordinating solvents (
or ) to minimize solvent-solute H-bonding which perturbs conformation.
Experiments:
1D
H: Acquire with high digital resolution (min 64k points) to resolve multiplet structures.
NOESY/ROESY: Critical for relative stereochemistry. Use mixing times of 400-600 ms.
J-Analysis: Extract
manually or using spin-simulation software (e.g., MestReNova or TopSpin DAISY) to deconvolve second-order effects.
Step 2: Conformational Search (In Silico)
Software: Gaussian, ORCA, or Schrödinger MacroModel.
Method: Perform a conformational search using a force field (MMFF94s or OPLS4) to generate candidate geometries.
Refinement: Re-optimize all geometries within 5 kcal/mol of the global minimum using DFT (Level: B3LYP/6-311+G(d,p) or
Hz: Re-evaluate the computational level of theory or consider alternative diastereomers.
Visualization of the Workflow
The following diagram illustrates the decision tree for assigning 2,3-disubstituted THF conformations.
Figure 1: The Integrated Workflow for conformational assignment of flexible ring systems.
Case Study: Stereoelectronic Effects
Understanding the conformation allows us to rationalize synthesis. Consider the Woerpel Model for nucleophilic attack on oxocarbenium ions.
Scenario: Synthesis of 2,3-disubstituted THF via allylation.
Observation: The reaction yields the 2,3-cis isomer predominantly.
Explanation: The intermediate oxocarbenium ion adopts an envelope conformation.[4] The nucleophile attacks from the "inside" (concave face) to maximize orbital overlap and minimize torsional strain in the developing transition state.
Data Validation:
Trans-isomer: Typically shows
Hz (pseudo-diequatorial).
Cis-isomer: Typically shows
Hz (pseudo-axial/equatorial), supported by strong NOE between H2/H3.
Pseudorotation Pathway
Figure 2: Simplified Pseudorotational Itinerary. 2,3-substituents shift the equilibrium toward N or S.
References
Woerpel, K. A. (2000). Stereoselective Synthesis of 2,3-Disubstituted Tetrahydrofurans. Chemical Reviews, 100(12), 4421–4454.
Cremer, D., & Pople, J. A. (1975).[2][5] General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358.
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: Stereochemistry and Conformation).
Grimblat, N., & Sarotti, A. M. (2016). Computational Chemistry as a Tool for the Structure Determination of Natural Products. Chemistry – A European Journal, 22(35), 12246–12261.
pKa determination of 2-(3,4-difluorophenyl)tetrahydrofuran-3-amine
pKa Determination of 2-(3,4-difluorophenyl)tetrahydrofuran-3-amine: A Methodological Comparison Guide Structural Causality and Methodological Strategy As a Senior Application Scientist, selecting the appropriate analytic...
Author: BenchChem Technical Support Team. Date: March 2026
pKa Determination of 2-(3,4-difluorophenyl)tetrahydrofuran-3-amine: A Methodological Comparison Guide
Structural Causality and Methodological Strategy
As a Senior Application Scientist, selecting the appropriate analytical technique for pKa determination requires a deep understanding of the target molecule's structural electronics. The compound 2-(3,4-difluorophenyl)tetrahydrofuran-3-amine presents a unique physicochemical profile:
Titratable Group: The primary amine (-NH₂) at the C3 position of the tetrahydrofuran (THF) ring.
Inductive Effects: Standard aliphatic amines typically exhibit a pKa of ~10.5. However, the electron-withdrawing oxygen atom within the THF ring (-I effect) and the adjacent 3,4-difluorophenyl group at C2 strongly pull electron density away from the amine. This inductive withdrawal stabilizes the neutral free base and destabilizes the protonated conjugate acid, shifting the expected pKa down to approximately 6.5–8.0.
Chromophoric Disconnect: The titratable amine is aliphatically isolated from the aromatic difluorophenyl ring. Consequently, protonation or deprotonation of the amine will not induce a significant shift in the π-π* or n-π* UV absorbance transitions.
Logical workflow for selecting the optimal pKa determination method based on molecular properties.
Experimental Protocols: Self-Validating Systems
To ensure absolute data trustworthiness, every protocol must incorporate internal feedback loops that validate the integrity of the measurement in real-time.
The SiriusT3 platform is the industry standard for high-throughput, automated potentiometric and UV-metric physicochemical characterization[2]. It determines pKa by measuring the exact stoichiometry of bound protons with respect to pH during a volumetric titration[1].
Step-by-Step Protocol:
Electrode Calibration: Perform a blank titration using 1.5 mL of 0.15 M KCl (ionic-strength adjusted water) to verify Nernstian electrode response and account for water ionization[1].
Sample Preparation: Weigh ~1.0 mg of 2-(3,4-difluorophenyl)tetrahydrofuran-3-amine into the assay vial.
Titration Execution: The SiriusT3 auto-dispenses 0.5 M HCl to drop the pH to 2.0, then titrates with 0.5 M KOH up to pH 12.0. Crucial Step: This must be performed under a continuous argon flow to prevent atmospheric CO₂ absorption, which would form carbonic acid and artificially skew the titration curve[1].
Cosolvent Handling (If insoluble): If the compound precipitates in purely aqueous media, the system automatically runs three titrations at varying methanol ratios (e.g., 30%, 40%, 50%) and applies the Yasuda-Shedlovsky extrapolation to calculate the true aqueous pKa[1].
Self-Validation Checkpoint: The software generates a Bjerrum plot. The protocol is only validated if the residual error between the theoretical Henderson-Hasselbalch fit and the experimental data points is < 0.05 pH units.
Self-validating potentiometric titration workflow ensuring electrode accuracy and data integrity.
While potentiometry yields a macroscopic pKa, NMR spectroscopy provides site-specific microscopic pKa values by monitoring the chemical shift of adjacent protons as the ionization state changes[3].
Step-by-Step Protocol:
Sample Preparation: Dissolve 2-5 mg of the compound in D₂O (or a D₂O/MeOD mixture if solubility is limited).
Internal pH Calibration: Add a trace amount of an NMR-active pH indicator (e.g., bromothymol blue) directly into the NMR tube. Self-Validation Checkpoint: Relying on external pH meters in deuterated solvents introduces isotopic errors. Using an internal NMR indicator ensures the measured pH perfectly matches the microenvironment of the analyte[4].
Acquisition: Record ¹H NMR spectra across a pH gradient (adjusted via DCl and NaOD). Monitor the chemical shift (Δδ) of the proton attached to the C3 carbon (directly adjacent to the amine).
Analysis: Plot Δδ versus the internal pH and fit the sigmoidal curve to extract the inflection point, which represents the pKa[3].
Method C: Capillary Electrophoresis (CE)
CE is utilized when sample availability is severely restricted (< 0.01 mg) or if the sample contains impurities that would skew a potentiometric bulk titration.
Step-by-Step Protocol:
Buffer Preparation: Prepare a series of background electrolytes (BGEs) from pH 2.0 to 12.0, maintaining a strictly constant ionic strength (e.g., 50 mM) to prevent mobility artifacts.
Injection: Hydrodynamically inject the sample alongside an electroosmotic flow (EOF) marker (e.g., DMSO). Self-Validation Checkpoint: The EOF marker validates the exact migration time of the neutral bulk fluid, ensuring that the calculated effective electrophoretic mobility (
) of the analyte is accurate.
Separation & Analysis: Apply 20 kV across the capillary. Plot
against pH; the inflection point of the resulting sigmoidal curve yields the pKa.
Quantitative Performance Comparison
The following table synthesizes the operational parameters and data outputs of the three methodologies when applied to 2-(3,4-difluorophenyl)tetrahydrofuran-3-amine:
Parameter
Pion SiriusT3 (Potentiometric)
¹H NMR Titration
Capillary Electrophoresis (CE)
Primary Output
Macroscopic pKa
Microscopic pKa (Site-specific)
Macroscopic pKa
Sample Consumption
~1.0 mg per assay
2.0 - 5.0 mg
< 0.01 mg
Throughput
High (Up to 80 assays/day)
Low (Manual pH adjustment)
Medium (Automated sequences)
Accuracy (ΔpKa)
± 0.03 to 0.05
± 0.05 to 0.10
± 0.05 to 0.10
Purity Requirement
High (>95% recommended)
Medium (Impurities resolved in spectra)
Low (In-capillary separation)
Cosolvent Handling
Automated (Yasuda-Shedlovsky)
Manual (D₂O/MeOD mixtures)
Manual (Requires stable BGEs)
Best Used For
Primary screening & gold standard
Structural validation of ionization site
Impure or highly scarce samples
Conclusion
For the accurate physicochemical profiling of 2-(3,4-difluorophenyl)tetrahydrofuran-3-amine, the lack of a conjugated chromophore mandates the use of Automated Potentiometric Titration (SiriusT3) as the primary analytical engine. By employing strict self-validating protocols—such as argon blanketing and Bjerrum plot residual checks—researchers can achieve highly reproducible macroscopic pKa values. When structural ambiguity arises or sample purity is compromised, ¹H NMR and CE serve as indispensable, self-validating orthogonal tools.
References
Automated platform for determination of physicochemical properties - Making.com.
pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments - PMC (NIH).
PKa determination by 1H NMR spectroscopy - An old methodology revisited - ResearchGate.
Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques - ACS Publications.
A Comparative Guide to Establishing Reference Standards for 2-(3,4-difluorophenyl)oxolan-3-amine Purity
For researchers, scientists, and drug development professionals, the integrity of a chemical entity is the bedrock of reliable and reproducible results. This is particularly true for novel intermediates like 2-(3,4-diflu...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the integrity of a chemical entity is the bedrock of reliable and reproducible results. This is particularly true for novel intermediates like 2-(3,4-difluorophenyl)oxolan-3-amine, a key building block whose purity profile can significantly influence downstream reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, therapeutic efficacy and safety.
This guide provides an in-depth technical comparison of orthogonal analytical methodologies for establishing a high-purity reference standard for 2-(3,4-difluorophenyl)oxolan-3-amine. We will move beyond simple protocol listings to explain the scientific rationale behind the choice of techniques, the necessity of a multi-faceted approach for a self-validating system, and the interpretation of data to assign a comprehensive purity value.
The Imperative of a Well-Characterized Reference Standard
In the pharmaceutical industry, a reference standard is a highly purified compound used as a benchmark for quality control. Its purity must be established with the utmost confidence, as it will be used to quantify the active ingredient and its impurities in drug products. Regulatory bodies like the FDA and EMA mandate stringent control over APIs and their starting materials.[1] The presence of unknown impurities can lead to adverse effects, reduced therapeutic efficacy, or the formation of potentially carcinogenic substances, such as nitrosamines, which are under intense regulatory scrutiny, especially when secondary or tertiary amines are present in the manufacturing process.[2][3] Therefore, establishing a robust analytical control strategy for intermediates like 2-(3,4-difluorophenyl)oxolan-3-amine is not merely a quality control exercise but a critical component of ensuring patient safety.
The workflow for characterizing a reference standard is a systematic process that relies on multiple analytical techniques to build a complete picture of the compound's purity.
Caption: Overall workflow for reference standard characterization.
Orthogonal Analytical Approaches: A Triad of Confidence
To ensure the highest degree of confidence in a purity assessment, it is essential to employ multiple, independent (orthogonal) analytical techniques.[4] Each method possesses unique strengths and weaknesses, and by combining them, we create a self-validating system that minimizes the risk of overlooking impurities. For 2-(3,4-difluorophenyl)oxolan-3-amine, the recommended triad of techniques is High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Potency
HPLC is the cornerstone of pharmaceutical purity analysis, excelling at the separation and quantification of the main component and its non-volatile impurities.[5] For a primary amine like our target compound, a reversed-phase HPLC method with UV detection is a robust starting point.
Experimental Protocol: HPLC Purity Determination
Principle: The compound is separated on a C18 stationary phase from its structurally related impurities. Detection by a Diode Array Detector (DAD) allows for peak purity assessment and quantification against a calibrated external standard (if available) or by area percent.
Instrumentation & Conditions:
System: HPLC with a quaternary pump, autosampler, column thermostat, and DAD.
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent, improving the peak shape of the protonated amine.
Mobile Phase B: Acetonitrile.
Elution Gradient: A time-programmed gradient is crucial to elute both polar and non-polar impurities.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C. Rationale: Controlled temperature ensures reproducible retention times.
Detection Wavelength: 230 nm and 280 nm. Rationale: Monitoring multiple wavelengths helps in detecting impurities that may have different UV maxima.
Injection Volume: 10 µL.
Sample Preparation:
Diluent: Acetonitrile/Water (50:50, v/v).
Sample Concentration: Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to create a stock solution of approximately 100 µg/mL.
Parameter
Setting
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase
Water (0.1% TFA) / Acetonitrile
Standard reversed-phase conditions. TFA improves amine peak shape.
Detection
UV/DAD at 230 nm & 280 nm
The difluorophenyl group provides strong UV absorbance. DAD allows for peak purity analysis.
Temperature
30°C
Ensures retention time stability and reproducibility.
Trustworthiness: The use of a DAD allows for the examination of the UV spectrum across each peak. A non-homogenous spectrum across a peak is a strong indicator of a co-eluting impurity, thus providing an internal validation check on the method's specificity.
Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities
GC-MS is unparalleled in its ability to separate and identify volatile and semi-volatile compounds.[6] For polar, non-volatile compounds like amines, direct analysis is often problematic, leading to poor peak shape and column adsorption.[7] Chemical derivatization is a powerful strategy to overcome this by converting the polar amine into a more volatile, less polar derivative.[8][9]
Experimental Protocol: GC-MS Purity Determination via Derivatization
Principle: The primary amine of 2-(3,4-difluorophenyl)oxolan-3-amine is reacted with a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to form a volatile trimethylsilyl (TMS) derivative. This derivative is then analyzed by GC-MS. The mass spectrometer provides definitive identification of impurities.
Derivatization Workflow:
Caption: GC-MS derivatization workflow for amine analysis.
Instrumentation & Conditions:
System: GC coupled with a Mass Spectrometer (e.g., Quadrupole).
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness. Rationale: A general-purpose, low-polarity column that provides excellent separation for a wide range of derivatized compounds.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Program: Start at 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min.
Injector Temperature: 280°C.
MS Transfer Line: 280°C.
Ion Source: 230°C.
Mass Range: 40-550 amu.
Parameter
Setting
Rationale
Derivatization
BSTFA + 1% TMCS
Converts the polar -NH2 group to a non-polar -N(TMS)2 or -NHTMS group, increasing volatility and improving peak shape.[9]
Column
5% Phenyl-methylpolysiloxane
A robust, low-polarity phase ideal for separating a wide range of derivatized compounds.
Detector
Mass Spectrometer
Provides mass fragmentation patterns for positive identification of impurities, not just retention time matching.
Trustworthiness: The mass spectra obtained serve as a fingerprint for each compound. By comparing the spectra of minor peaks to libraries and known potential impurities (e.g., residual solvents, starting materials), this method provides a high degree of certainty in impurity identification.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy provides unambiguous structural confirmation and can be used for quantitative purposes (qNMR).[10] For a fluorinated compound, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.
¹H NMR: Confirms the presence and connectivity of all hydrogen atoms. The integration of signals should be consistent with the proposed structure.
¹³C NMR: Confirms the carbon skeleton of the molecule.
¹⁹F NMR: This is particularly powerful for fluorinated compounds. It provides a clean spectrum with high sensitivity, allowing for the detection of fluorine-containing impurities that might be difficult to resolve by other methods.[11]
Quantitative NMR (qNMR): By adding a certified internal standard of known purity and concentration, the absolute purity of the 2-(3,4-difluorophenyl)oxolan-3-amine can be determined without the need for a specific reference standard of the analyte itself. This is a primary method of analysis.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
Principle: A precisely weighed amount of the sample and a certified internal standard (e.g., maleic acid) are dissolved in a deuterated solvent. The ¹H NMR spectrum is acquired under quantitative conditions (long relaxation delay, calibrated 90° pulse). The purity of the analyte is calculated by comparing the integral of a unique analyte signal to the integral of a known signal from the internal standard.
Sample Preparation:
Accurately weigh ~20 mg of 2-(3,4-difluorophenyl)oxolan-3-amine and ~10 mg of a certified maleic acid internal standard into the same vial.
Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).
Acquisition Parameters:
Spectrometer: 400 MHz or higher.
Solvent: DMSO-d₆. Rationale: Effectively dissolves both the amine and the acidic internal standard.
Relaxation Delay (d1): 30 seconds. Rationale: Ensures complete relaxation of all relevant protons for accurate integration.
Number of Scans: 16 or higher for good signal-to-noise.
Trustworthiness: qNMR is considered a primary ratio method of measurement by metrology institutes. Its accuracy is directly traceable to the SI unit of mass via the certified internal standard, providing an authoritative and independent measure of purity.
Profiling and Comparing Potential Impurities
A comprehensive analysis must consider potential impurities arising from the synthetic route and degradation. While the exact synthesis of 2-(3,4-difluorophenyl)oxolan-3-amine is not widely published, we can infer likely impurities from common synthetic pathways for related structures like cyclopropylamines and other substituted phenyl compounds.[12][13][14]
Potential Impurity
Likely Origin
Best Detection Method
Rationale
3,4-Difluorobenzaldehyde
Starting Material
GC-MS
Volatile and readily separated by GC.
Unreacted Intermediates
Incomplete Reaction
HPLC, GC-MS
Polarity will vary, requiring both methods for comprehensive screening.
Diastereomers
Synthesis
HPLC, Chiral HPLC
HPLC can often separate diastereomers. Chiral HPLC would be needed for enantiomers.
Residual Solvents (e.g., Toluene, THF)
Purification
GC-MS (Headspace)
Headspace GC-MS is the standard method for volatile residual solvents.[15]
Oxidation Products
Degradation
HPLC-MS
Oxidation would likely increase polarity, making HPLC the ideal separation technique. MS is needed for identification.
Conclusion: Synthesizing Data for a Definitive Purity Statement
No single analytical technique can definitively establish the purity of a reference standard. The strength of this comparative guide lies in the synergy of orthogonal methods. The HPLC method provides the primary quantification of the main component against non-volatile impurities. The GC-MS method, with derivatization, offers a sensitive screen for volatile and process-related impurities that might be missed by HPLC. Finally, qNMR provides an independent, primary measure of purity and absolute structural confirmation.
By integrating the data from these three pillars of analysis, researchers and drug developers can establish a reference standard for 2-(3,4-difluorophenyl)oxolan-3-amine with the highest degree of scientific and regulatory confidence, ensuring the quality and reliability of their research and the safety of future medicines.
References
Vertex AI Search. (2026).
Vertex AI Search. (2025). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products.
Diplomata Comercial. (n.d.). Amine Purity Standards: Ensuring Quality in Chemical Supply.
DLRC Group. (2025). Chemistry of Active Substances Guideline: EMA Request Feedback.
Sari, D. P., et al. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization.
Chan, S. C., et al. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
Google Patents. (n.d.). An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine.
Google Patents. (n.d.). WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)
Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
BenchChem. (2025). A Comparative Guide to the Purity Analysis of 3,4-Difluorophenylacetyl Chloride by HPLC.
Google Patents. (n.d.). Synthesis of 2-(3,4-difluorophenyl)
PMC. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
Vertex AI Search. (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin.
Restek. (n.d.).
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
MDPI. (2023). Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components.
Operational Safety and Disposal Master Guide: 2-(3,4-Difluorophenyl)oxolan-3-amine
Target Audience: Drug Development Professionals, Synthetic Chemists, and Laboratory Safety Officers. Executive Summary & Chemical Profile In pharmaceutical synthesis, 2-(3,4-Difluorophenyl)oxolan-3-amine (C₁₀H₁₁F₂NO) ser...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Drug Development Professionals, Synthetic Chemists, and Laboratory Safety Officers.
Executive Summary & Chemical Profile
In pharmaceutical synthesis, 2-(3,4-Difluorophenyl)oxolan-3-amine (C₁₀H₁₁F₂NO) serves as a highly specialized fluorinated intermediate. However, its unique structural motifs—a basic amine, an oxidizable oxolane (tetrahydrofuran) ring, and a fluorinated aromatic system—create a complex hazard profile. This guide provides self-validating, step-by-step protocols for the safe handling, storage, and cradle-to-grave disposal of this compound, ensuring operational safety and strict compliance with EPA and RCRA standards[1].
Mechanistic Hazard Analysis (The "Why" Behind the Protocol)
To manage this chemical safely, personnel must understand the causality of its reactivity. Standard operating procedures are only effective when the underlying chemistry is respected:
The Oxolane Ring (Peroxide Risk): Similar to tetrahydrofuran (THF), the alpha-hydrogens on the oxolane ring are highly susceptible to auto-oxidation when exposed to atmospheric oxygen, forming explosive hydroperoxides[2]. Evaporating or distilling this solvent concentrates these peroxides, leading to a severe risk of detonation.
The Fluorinated Phenyl Group (Thermal Hazards): While stable at room temperature, the carbon-fluorine (C-F) bonds require extreme heat to break. Incomplete combustion during improper disposal will release highly toxic and corrosive Hydrogen Fluoride (HF) gas, alongside persistent fluorinated byproducts[3].
The Amine Moiety (Corrosivity): The primary amine is basic and corrosive. Mixing this compound with strong acids without proper heat dissipation causes violent, rapid exothermic neutralization.
Store in corrosive-resistant secondary containment.
Oxolane Ring
Peroxide Formation (Auto-oxidation)
Oxidizing Agents, Oxygen
Store under inert gas (N₂/Ar), away from direct light.
Fluorinated Phenyl
HF Gas Generation upon Combustion
Reactive Metals (Na, K)
Segregate strictly as Halogenated Organic Waste .
Step-by-Step Operational Methodologies
Protocol A: Peroxide Screening and Validation
Because of the oxolane ring, this compound must be treated as a time-sensitive, peroxide-forming chemical[2].
Methodology:
Visual Inspection: Before opening, inspect the container for crystallization, discoloration, or liquid stratification. Causality: Crystals indicate precipitated solid peroxides. If observed, do not touch the container and contact EHS immediately.
Inert Atmosphere Purge: Always open the container inside a certified fume hood under a blanket of Nitrogen or Argon to displace oxygen and halt auto-oxidation.
Quantification: Dip a semi-quantitative peroxide test strip (e.g., KI-starch paper) into the solvent for 1 second.
Validation: Read the strip after 15 seconds.
< 20 ppm: Safe for use.
20 - 100 ppm: Must be chemically quenched or disposed of immediately.
> 100 ppm: High explosion risk. Evacuate the fume hood area and call hazardous materials disposal.
Protocol B: Spill Remediation Workflow
Containment: Don appropriate PPE (nitrile gloves, splash goggles, flame-resistant lab coat). Isolate the spill area.
Neutralization: Because the amine is basic, apply a weak, solid acid (e.g., sodium bisulfate or citric acid powder) to the spill to neutralize the amine safely without violent exotherms.
Absorption: Cover the neutralized liquid with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Do not use sawdust, as the organic amine may react or ignite.
Collection: Sweep the absorbed material using non-sparking tools and place it into a chemically compatible, sealable hazardous waste bucket.
Waste Segregation and Disposal Logistics
Improper disposal of fluorinated organics poses severe environmental and regulatory risks[3]. This chemical must never be poured down the drain[4] and must be managed under the EPA's Resource Conservation and Recovery Act (RCRA) guidelines[1].
Disposal Workflow Diagram
Lifecycle and disposal workflow for fluorinated oxolane amine waste.
Segregation: Label the waste container explicitly as "Halogenated Organic Waste - Contains Fluorine and Amines." Do not mix with non-halogenated solvents.
Storage: Store in a Satellite Accumulation Area (SAA) for no longer than 90 days (for Large Quantity Generators)[5].
Destruction: The waste must be manifested and transported to a RCRA-permitted Treatment, Storage, and Disposal Facility (TSDF)[1].
Incineration Parameters: The TSDF must utilize high-temperature incineration (typically >1100°C) to ensure the complete cleavage of the highly stable C-F bonds[6].
Scrubbing: The incinerator must be equipped with caustic wet scrubbers to capture and neutralize the Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) generated during combustion, converting them into benign salts (e.g., NaF) before atmospheric release.
References
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at:[Link]
U.S. Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." EPA.gov. Available at: [Link]
U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS." EPA.gov. Available at:[Link]
American Chemical Society (ACS). "Hazardous Waste and Disposal Guidelines." ACS.org. Available at:[Link]
Personal protective equipment for handling 2-(3,4-Difluorophenyl)oxolan-3-amine
As a Senior Application Scientist, handling highly functionalized intermediates like 2-(3,4-Difluorophenyl)oxolan-3-amine requires moving beyond generic safety data sheets. This compound presents a unique trifecta of che...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, handling highly functionalized intermediates like 2-(3,4-Difluorophenyl)oxolan-3-amine requires moving beyond generic safety data sheets. This compound presents a unique trifecta of chemical hazards: a basic amine, a peroxidizable oxolane (tetrahydrofuran derivative) ring, and a fluorinated aromatic system.
This guide establishes a self-validating, mechanistic approach to Personal Protective Equipment (PPE) and operational logistics, ensuring that every safety protocol is grounded in the molecule's fundamental reactivity.
Mechanistic Hazard Profile: The Causality of Risk
To select appropriate PPE and engineering controls, we must first deconstruct the molecule's structural liabilities:
The Oxolane Ring (Peroxide Risk): Similar to tetrahydrofuran (THF), the oxolane backbone is highly susceptible to auto-oxidation. Upon prolonged exposure to atmospheric oxygen, it can form shock-sensitive hydroperoxides. Concentrating this solvent without prior testing can lead to explosive autopolymerization or detonation[1].
The Primary Amine (Corrosivity): The amine moiety acts as a strong Lewis base. Upon dermal contact, it rapidly saponifies skin lipids, causing severe chemical burns and acting as a potential skin sensitizer[2].
The Difluorophenyl Group (Lipophilicity & HF Generation): The fluorinated ring significantly increases the molecule's lipophilicity, acting as a carrier that accelerates the dermal penetration of the corrosive amine. More critically, under thermal stress or fire conditions, the fluorinated aromatic ring decomposes to release Hydrogen Fluoride (HF) gas—a systemic toxin that rapidly depletes tissue calcium, leading to deep tissue necrosis and fatal cardiac arrhythmias[3][4].
Figure 1: Mechanistic relationship between structural moieties, hazards, and PPE.
Mandatory Personal Protective Equipment (PPE) Matrix
Under [5], PPE must be selected based on a rigorous hazard assessment. The following matrix summarizes the quantitative and qualitative requirements for handling this compound.
Protection Category
Specification
Mechanistic Justification
OSHA Standard
Hand Protection
Heavyweight Butyl Rubber or double-gloved Nitrile (≥8 mil)
Amines saponify skin lipids; the difluorophenyl group enhances dermal penetration.
29 CFR 1910.138
Eye/Face Protection
ANSI Z87.1 Chemical Splash Goggles + Full Face Shield
Protects against basic amine corrosivity and potential peroxide micro-explosions.
29 CFR 1910.133
Respiratory
NIOSH-approved full-face respirator with ABEK/P3 cartridges
Mitigates inhalation of volatile amine vapors and trace HF during thermal events.
Prevents skin contact; FR material mitigates the ignition risk of the oxolane backbone.
29 CFR 1910.132
Operational Workflow & Engineering Controls
Every protocol must be a self-validating system. Do not proceed to the next step unless the previous condition is verified.
Step-by-Step Handling Methodology:
Environmental Verification: Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm). Do not handle this compound on an open bench[2].
Peroxide Screening (Critical Step): Before opening any container older than 6 months, use a quantitative KI (potassium iodide) test strip. If peroxide levels exceed 20 ppm, do not handle the material; contact Environmental Health and Safety (EHS) immediately for detonation-safe disposal[1].
Atmospheric Control: Purge all reaction vessels with high-purity Argon or Nitrogen. The amine and oxolane ring both degrade in the presence of atmospheric oxygen and moisture.
Material Transfer: Use non-metallic spatulas (Teflon or ceramic) to avoid introducing trace metals (like iron) that can catalytically initiate peroxide decomposition[1].
Post-Operation Sealing: Flush the headspace of the storage container with inert gas for 60 seconds before sealing. Store in a dark, temperature-controlled environment (2-8°C) away from strong oxidizers.
Emergency Response & Spill Management
Given the risk of HF generation during a thermal event or violent reaction, spill response must be calculated and immediate.
Figure 2: Step-by-step decision tree for operational spill management.
Step-by-Step Spill Protocol:
Volume & Temperature Assessment: If the spill is >50 mL or occurs on a hot plate, evacuate immediately. Thermal decomposition will release highly toxic HF gas[3].
Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Never use sawdust or paper towels, as the amine may initiate an exothermic reaction with organic materials.
Decontamination: Carefully sweep the absorbed material using non-sparking tools into a chemically resistant, high-density polyethylene (HDPE) hazardous waste container. Wash the affected surface with a dilute, mildly acidic solution (e.g., 5% acetic acid) to neutralize residual amine, followed by copious amounts of water.
Medical Intervention: The HF Protocol
If dermal exposure occurs during a fire or thermal decomposition event, assume HF exposure:
Flush the affected area with water for exactly 5 minutes[4].
Immediately apply 2.5% Calcium Gluconate gel to the burn site, massaging it in continuously[4].
Reapply every 15 minutes while in transit to the emergency room. The calcium acts as a sacrificial ion, binding the fluoride before it can penetrate to the bone and cause systemic hypocalcemia[4].
References
29 CFR 1910.132 - Personal Protective Equipment General Requirements
Source: Occupational Safety and Health Administration (OSHA)
URL:[Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Institutes of Health (NIH) / National Research Council
URL:[Link]
Peroxide-Forming Chemicals Safety Library
Source: Division of Research Safety - University of Illinois
URL:[Link]
Medical Management Guidelines for Hydrogen Fluoride (HF)
Source: Centers for Disease Control and Prevention (CDC)
URL:[Link]